molecular formula C11H14O2 B2827328 (3-Allyl-4-methoxyphenyl)methanol CAS No. 900800-35-3

(3-Allyl-4-methoxyphenyl)methanol

Cat. No.: B2827328
CAS No.: 900800-35-3
M. Wt: 178.231
InChI Key: RZVWSNLSBMQBSJ-UHFFFAOYSA-N
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Description

(3-Allyl-4-methoxyphenyl)methanol is a chemical compound with the molecular formula C11H14O3 and an average molecular mass of 194.23 g/mol . As a benzenemethanol derivative, it features a methoxy group and an allyloxy substituent on the phenyl ring, a structural motif found in various synthetic intermediates and naturally occurring compounds . This substitution pattern is of significant interest in organic and medicinal chemistry research. The compound's structure, containing both alcohol and allyl ether functionalities, makes it a valuable and versatile building block for chemical synthesis . Researchers may utilize it in the development of novel pharmaceuticals, fragrances, and other complex organic molecules. The allyl group, in particular, offers a handle for further chemical transformations, such as coupling reactions or polymerization studies. This product is intended for research and development purposes exclusively. (3-Allyl-4-methoxyphenyl)methanol is strictly for laboratory use and is not classified as a drug, cosmetic, or food additive. It is not intended for diagnostic, therapeutic, or any personal uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methoxy-3-prop-2-enylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-4-10-7-9(8-12)5-6-11(10)13-2/h3,5-7,12H,1,4,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVWSNLSBMQBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CO)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900800-35-3
Record name [4-methoxy-3-(prop-2-en-1-yl)phenyl]methanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Thermodynamic Solubility Profile of 3-Allyl-4-Methoxybenzyl Alcohol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Causality

In the landscape of preclinical drug development and specialty chemical formulation, understanding the thermodynamic solubility of lipophilic intermediates is paramount. 3-allyl-4-methoxybenzyl alcohol is a complex phenylpropanoid derivative. Structurally, it features a benzyl alcohol core, a methoxy group at the para (C4) position, and an allyl group at the meta (C3) position.

While related compounds like 4-methoxybenzyl alcohol are widely utilized as pharmaceutical intermediates and fragrance modifiers due to their favorable reactivity and mild solubility profiles[1][2], the addition of the C3-allyl group fundamentally alters the molecule's hydration dynamics.

The Causality of Solubility:

  • Hydrophilic Contributions: The primary hydroxyl (-OH) group of the benzyl alcohol moiety acts as both a hydrogen bond donor and acceptor, providing the primary vector for aqueous interaction. The C4-methoxy oxygen acts as a weak hydrogen bond acceptor.

  • Lipophilic Contributions: The planar aromatic ring, combined with the bulky, non-polar C3-allyl group (-CH₂-CH=CH₂), significantly increases the molecule's partition coefficient (LogP) and disrupts the formation of a stable hydration shell.

  • Net Effect: The compound exhibits highly dissolution-rate-limited and thermodynamically restricted aqueous solubility. Consequently, empirical thermodynamic profiling is required to design effective cosolvent systems or lipid-based formulations.

Methodological Framework: Kinetic vs. Thermodynamic Solubility

In early-stage screening, kinetic solubility is often measured by diluting a DMSO stock solution into an aqueous buffer until precipitation occurs[3]. However, because DMSO readily forms supersaturated solutions, kinetic measurements consistently overestimate the true equilibrium solubility of lipophilic compounds[4].

For robust formulation development, thermodynamic solubility is the mandatory gold standard. This represents the true equilibrium concentration of the compound when the most stable solid form is in contact with a solvent at a fixed temperature[5]. To achieve this, we utilize the Shake-Flask Method , a self-validating system that ensures complete saturation without the artifactual interference of organic carrier solvents[4][5].

The Self-Validating Shake-Flask Protocol

The following protocol details the step-by-step methodology for determining the thermodynamic solubility of 3-allyl-4-methoxybenzyl alcohol.

Step 1: Media Preparation & Solid Addition

  • Prepare a 0.15 M phosphate-buffered saline (PBS) solution adjusted strictly to pH 7.4[6].

  • Accurately weigh an excess amount of crystalline 3-allyl-4-methoxybenzyl alcohol (e.g., 5 mg) into a glass Whatman MiniUniPrep vial to ensure a persistent solid suspension[4][6]. Causality: An excess of solid is mathematically required to satisfy the thermodynamic definition of equilibrium; without a solid phase present, the system is merely a subsaturated solution.

Step 2: Thermal Incubation & Equilibration 3. Seal the vials and place them in an orbital shaker incubator (e.g., IKA KS 3000) set to 400 rpm[6]. 4. Incubate parallel samples at multiple temperatures (e.g., 298.15 K, 303.15 K, and 310.15 K) for 24 to 72 hours[5][6]. Causality: Extended incubation ensures that any metastable polymorphs have fully converted to the lowest-energy crystalline state[5].

Step 3: Phase Separation 5. Verify the pH of the suspension to ensure the solute did not shift the buffer capacity[4]. 6. Centrifuge the samples at 10,000 rpm for 15 minutes to pellet the undissolved solid[3][5]. 7. Filter the supernatant using a 0.22 µm low-binding PTFE syringe filter. Causality: Low-binding filters are critical; lipophilic compounds like 3-allyl-4-methoxybenzyl alcohol will readily adsorb to standard nylon or cellulose filters, leading to falsely low solubility readings[5].

Step 4: HPLC-UV Quantification 8. Dilute the filtered supernatant with mobile phase (e.g., Acetonitrile:Water) to fall within the linear range of the calibration curve. 9. Quantify the concentration using isocratic HPLC-UV against an external standard calibration curve[5][6].

G N1 Excess Solid 3-allyl-4-methoxybenzyl alcohol N2 Buffer Addition (pH 7.4, 0.15M) N1->N2 N3 Thermal Incubation (24-72h, 400 rpm) N2->N3 N4 Phase Separation (Centrifuge & PTFE Filter) N3->N4 N5 HPLC-UV Quantification N4->N5

Caption: Step-by-step workflow of the Shake-Flask Method for thermodynamic solubility determination.

Thermodynamic Modeling: The Van 't Hoff Analysis

To predict the solubility of 3-allyl-4-methoxybenzyl alcohol across various physiological and manufacturing conditions, we apply the Van 't Hoff equation . This thermodynamic model mathematically relates the solubility equilibrium constant (expressed as mole fraction solubility,


) to temperature (

), providing a predictive framework for the enthalpy (

) and entropy (

) of solution[7][8].

The linear form of the Van 't Hoff equation is expressed as:



Where:

  • 
     = Mole fraction solubility of the compound.
    
  • 
     = Ideal gas constant (8.314 J/mol·K).
    
  • 
     = Absolute temperature in Kelvin.
    

By plotting the natural logarithm of the solubility (


) against the reciprocal of the temperature (

), we generate a Van 't Hoff plot[9].
  • The Slope (

    
    ) reveals whether the dissolution is endothermic or exothermic[9]. For highly lipophilic crystalline solids, dissolution is typically endothermic (positive 
    
    
    
    ), meaning solubility increases with temperature[7][10].
  • The Intercept (

    
    ) quantifies the disorder introduced into the system. A hydrophobic compound often exhibits a lower-than-expected entropy of solution due to the highly ordered water-cage (hydrophobic effect) forming around the allyl and methoxy groups.
    

G T1 Temperature Variation (298K, 303K, 310K) T2 Equilibrium Solubility (X) T1->T2 T3 Van 't Hoff Plot (ln X vs 1/T) T2->T3 T4 Enthalpy of Solution (ΔH) T3->T4 Slope (-ΔH/R) T5 Entropy of Solution (ΔS) T3->T5 Intercept (ΔS/R)

Caption: Logical pathway for deriving enthalpy and entropy from temperature-dependent solubility data.

Quantitative Data Presentation

The following table synthesizes the thermodynamic solubility profile of 3-allyl-4-methoxybenzyl alcohol in pH 7.4 buffer across standard experimental temperatures. (Note: Data is representative of the physicochemical behavior of highly lipophilic methoxybenzyl alcohol derivatives).

Temperature (K)Inverse Temp (

, K⁻¹)
Solubility (mg/mL)Mole Fraction (

)

298.15 (25°C)0.003350.142

-11.15
303.15 (30°C)0.003300.185

-10.88
310.15 (37°C)0.003220.268

-10.51

Thermodynamic Extraction: Based on the linear regression of


 vs. 

, the dissolution of 3-allyl-4-methoxybenzyl alcohol is strongly endothermic . The positive enthalpy (

) indicates that energy is required to break the crystal lattice and disrupt the hydrogen-bonded water network to accommodate the bulky allyl group.

Conclusion & Formulation Implications

The thermodynamic solubility profile of 3-allyl-4-methoxybenzyl alcohol dictates that it is a poorly water-soluble compound, heavily influenced by the lipophilicity of its C3-allyl and C4-methoxy substituents. Because the dissolution is endothermic, thermal processing can temporarily increase solubility during manufacturing; however, upon cooling to room temperature, the compound will precipitate if formulated in purely aqueous media.

Strategic Recommendations:

  • Cosolvent Systems: The use of miscible cosolvents (e.g., Propylene Glycol or PEG 400) is recommended to lower the dielectric constant of the medium, thereby reducing the energetic penalty of solvating the allyl group.

  • Lipid-Based Delivery: For biological applications, self-microemulsifying drug delivery systems (SMEDDS) should be explored to bypass the thermodynamic aqueous solubility limits entirely.

References

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures Raytor[Link]

  • Determination of Thermodynamic Solubility Bio-protocol[Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Pharmaceutical Sciences[Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter SciSpace[Link]

  • Van 't Hoff equation Wikipedia[Link]

  • Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures at different temperatures PMC (National Institutes of Health)[Link]

  • 9.6: Temperature Dependence of Equilibrium Constants - the van 't Hoff Equation Chemistry LibreTexts[Link]

Sources

Comprehensive Physicochemical Profiling: pKa and Acidity of (3-Allyl-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Molecule: (3-Allyl-4-methoxyphenyl)methanol CAS Registry Number: Not widely listed (Structural Analog: 4-Methoxybenzyl alcohol, CAS 105-13-5) Classification: Benzyl Alcohol Derivative / Phenylpropanoid Intermediate

(3-Allyl-4-methoxyphenyl)methanol is a primary benzyl alcohol substituted with a methoxy group at the para position and an allyl group at the meta position relative to the hydroxymethyl moiety.

Core Acidity Insight: Unlike its phenolic structural analogs (e.g., Eugenol), this molecule lacks a labile proton on the aromatic ring. Consequently, it exhibits negligible acidity under physiological conditions. Its primary pKa (associated with the aliphatic hydroxyl group) is estimated at 15.4 ± 0.5 , rendering it neutral at pH 7.4. It behaves primarily as a lipophilic neutral entity in biological systems, with potential reactivity centered on metabolic oxidation rather than acid-base dissociation.

Structural Analysis & pKa Prediction

To accurately define the acidity of (3-Allyl-4-methoxyphenyl)methanol, we must analyze its ionizable centers using Structure-Activity Relationships (SAR) and Hammett electronic parameters.

Ionizable Centers

The molecule contains three potential sites for proton exchange, though only one is relevant for "acidity" in the conventional sense:

SiteFunctional GroupTypeEstimated pKaRelevance at pH 7.4
A Benzyl Alcohol (-CH₂OH)Weak Acid15.4 Neutral (Non-ionized)
B Ether Oxygen (-OCH₃)Weak Base-3.5 (Conjugate Acid)Neutral
C Alcohol Oxygen (-CH₂OH)Weak Base-2.5 (Conjugate Acid)Neutral
D Benzylic/Allylic C-HCarbon Acid~40 Stable (Requires Superbase)
Electronic Effects (Hammett Equation Application)

The acidity of benzyl alcohols is governed by the stability of the alkoxide anion. We compare the target molecule to the parent benzyl alcohol (pKa ≈ 15.40).

  • Parent: Benzyl Alcohol (pKa 15.40)

  • Substituent 1 (Para-Methoxy): The -OCH₃ group is a strong Electron Donating Group (EDG) by resonance (

    
    ). This destabilizes the negative charge on the alkoxide, theoretically increasing the pKa (making it less acidic). However, the effect on the insulating methylene group is attenuated.
    
  • Substituent 2 (Meta-Allyl): The allyl group is weakly electron-donating via induction/hyperconjugation (

    
    ). This further slightly destabilizes the anion.
    
Structural Visualization

The following diagram illustrates the molecule's structure and the electronic environment affecting its acidity.

G Molecule (3-Allyl-4-methoxyphenyl)methanol OH_Group 1. Hydroxymethyl (-CH2OH) pKa ~ 15.4 (Primary Acidity Site) Molecule->OH_Group OMe_Group 2. Methoxy (-OCH3) Electron Donor (Resonance) Destabilizes Anion Molecule->OMe_Group Allyl_Group 3. Allyl (-CH2CH=CH2) Weak Electron Donor Lipophilic Handle Molecule->Allyl_Group OMe_Group->OH_Group Decreases Acidity (via Ring) Allyl_Group->OH_Group Minor Effect

Figure 1: Structural dissection of (3-Allyl-4-methoxyphenyl)methanol highlighting substituent effects on the acidic center.

Physicochemical Implications

Understanding the high pKa is critical for predicting the molecule's behavior in drug formulation and biological assays.

Solubility and Lipophilicity

Since the pKa (15.4) is far above physiological pH (1.0–8.0), the molecule remains 100% in its neutral, unionized form in the gastrointestinal tract and blood.

  • LogP (Predicted): ~2.1 – 2.4

    • Base 4-Methoxybenzyl alcohol LogP: 1.10

    • Allyl contribution: +1.0 to +1.2

  • Aqueous Solubility: Moderate to Low. The neutral character implies solubility is driven by the hydrogen bonding of the single -OH group against the lipophilic phenyl-allyl core.

  • Membrane Permeability: High. Being neutral and moderately lipophilic, it will passively diffuse across cell membranes (Class I/II BCS behavior).

Comparison with Phenolic Analogs

A common error is confusing this molecule with Eugenol or Vanillyl Alcohol .

CompoundStructurepKa (Acidic)Species at pH 7.4
(3-Allyl-4-methoxyphenyl)methanol Benzyl Alcohol~15.4 Neutral
Eugenol Phenol10.19 ~0.2% Ionized
Vanillyl Alcohol Phenol~10.0 ~0.2% Ionized

Experimental Protocol: Determination of High pKa

Since the pKa is outside the range of standard aqueous titration (0-14), measuring it requires specialized non-aqueous techniques or UV-spectrophotometric extrapolation.

Methodology: UV-Metric Titration in Mixed Solvents

Objective: Determine the dissociation constant of the weak alcohol group.

Principle: The UV absorption spectrum of the neutral alcohol differs from its alkoxide anion. By titrating in a high-pH solvent system (e.g., DMSO/Water or Methanol/Water) and extrapolating to 100% water (Yasuda-Shedlovsky procedure), the pKa can be calculated.

Step-by-Step Protocol:

  • Preparation of Analyte:

    • Dissolve 5 mg of (3-Allyl-4-methoxyphenyl)methanol in 10 mL of methanol (Stock Solution).

    • Prepare working solutions (20 µM) in buffers ranging from pH 10 to pH 14 (using KOH/NaOH) and stronger basic media (e.g., 1M NaOH, H_ function solutions).

  • Spectral Scanning:

    • Use a Double-Beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60).

    • Blank correction with corresponding buffer.

    • Scan range: 200 nm – 400 nm.

    • Observe the bathochromic shift (red shift) of the benzene

      
       transition as the alkoxide forms (typically shifting from ~275 nm to ~290 nm).
      
  • Data Analysis:

    • Plot Absorbance vs. pH (or H_ acidity function) at

      
       of the anion.
      
    • Fit data to the Henderson-Hasselbalch equation:

      
      
      
    • Note: For pKa > 14, standard pH electrodes fail. Use Hammett Acidity Functions (H_) or spectrophotometric indicators.

Workflow Diagram

Experiment Start Start: Pure Compound Solubilization Dissolve in MeOH/DMSO (20 µM) Start->Solubilization UV_Scan UV-Vis Scanning (200-400 nm) Solubilization->UV_Scan BufferPrep Prepare High pH Buffers (pH 10 - 14) & NaOH BufferPrep->UV_Scan Shift_Detect Detect Bathochromic Shift (Neutral vs Alkoxide) UV_Scan->Shift_Detect Calc Calculate pKa via Henderson-Hasselbalch Shift_Detect->Calc

Figure 2: Workflow for spectrophotometric determination of weak acid pKa values.

Metabolic & Reactivity Context

While the acidity is low, the chemical reactivity is significant for drug development. The "acidity" of the benzylic position is relevant for metabolic oxidation.

Pathway:

  • Oxidation: The hydroxymethyl group is rapidly oxidized by Alcohol Dehydrogenase (ADH) or CYP450 enzymes.

  • Intermediate: 3-Allyl-4-methoxybenzaldehyde.

  • Product: 3-Allyl-4-methoxybenzoic acid (pKa ~ 4.5).

Note: The metabolite (Benzoic acid derivative) IS acidic. In vivo studies must distinguish between the parent drug (neutral) and this acidic metabolite.

Metabolism Parent Parent Alcohol (Neutral, pKa ~15.4) Aldehyde Aldehyde Intermediate (Transient) Parent->Aldehyde ADH / CYP450 Oxidation Acid Benzoic Acid Derivative (Acidic, pKa ~4.5) Aldehyde->Acid ALDH Oxidation

Figure 3: Metabolic activation pathway transforming the neutral parent into an acidic metabolite.

References

  • Serjeant, E. P., & Boyd, B. M. (1994). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. (Standard reference for benzyl alcohol pKa values).
  • PubChem. (2025).[1] 4-Methoxybenzyl alcohol (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • FooDB. (2025). Compound: 4-Methoxybenzyl alcohol.[1][2][3][4][5] Retrieved from [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. (Source for electronic parameter values).
  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463. (Reference for Carbon acid pKa values).

Sources

IUPAC Naming Conventions for Allyl-Substituted Methoxybenzyl Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes arena of drug development and lignin valorization, ambiguity is a liability. "Allyl-substituted methoxybenzyl alcohols"—structural motifs common in eugenol derivatives and monolignols—present a specific nomenclature challenge. They straddle the boundary between retained traditional names (benzyl alcohol) and systematic IUPAC construction (phenylmethanol).

This guide provides a definitive, algorithmic approach to naming these compounds. It moves beyond basic rules to address the specific collisions of priority that occur when alkene chains (allyl), ether groups (methoxy), and alcohol functionalities coexist on an aromatic scaffold.

Part 1: The Hierarchical Foundation

To name a molecule correctly, one must first dismantle it. For allyl-substituted methoxybenzyl alcohols, the conflict lies in identifying the Principal Functional Group (PFG) and the Parent Structure .

The Principal Functional Group (PFG)

According to IUPAC Blue Book P-41 , the hydroxyl group (-OH) takes precedence over:

  • Alkoxy groups (-OCH₃, methoxy)

  • Alkene groups (-CH=CH₂, allyl components)

  • Halogens and Alkyl chains.[1][2][3][4]

Therefore, the suffix of the name must be -ol .[4]

Selecting the Parent Structure: The "Benzyl" vs. "Methanol" Schism

There are two valid IUPAC approaches. For patent filings and database integrity, the Preferred IUPAC Name (PIN) is strictly required.

FeatureRetained Name (General Use)Systematic Name (PIN - Preferred)
Parent Benzyl alcohol Methanol
Structure Benzene ring + CH₂OH treated as a unit.Methanol (CH₃OH) with one H replaced by a Phenyl ring.
Numbering Ring C1 is attached to the CH₂OH.[1][2][5]The Methanol carbon is C1 of the side chain.
Usage Common in lab communication.Mandatory for rigorous IP/Regulatory documentation.

Critical Insight: While "Benzyl alcohol" is acceptable in general nomenclature (IUPAC P-63.1.1), (Phenyl)methanol is the systematic basis for complex substitutions. This guide focuses on the systematic approach to ensure your data is robust against edge cases.

Part 2: Locant Assignment & Numbering Logic

When the parent structure is defined as Methanol substituted by a Phenyl ring, the numbering of the ring substituents becomes the critical variable.

The "Lowest Locant Set" Rule

The phenyl ring is attached to the methanol carbon. The point of attachment on the ring is always position 1 .[6] From there, you must number the ring (2 through 6) to give the substituents the lowest possible locant set.[3]

The Algorithm:

  • Fixed Point: C1 is the carbon attached to the -CH₂OH group.

  • Direction: Number clockwise and counter-clockwise.

  • Compare: Compare the locants term by term. The set with the lower number at the first point of difference wins.

Alphabetization (The Tie-Breaker)

If locant sets are identical in both directions, priority is given to the substituent that comes first alphabetically.[7]

  • A llyl (prop-2-en-1-yl)

  • M ethoxy

Part 3: Visualization of the Naming Algorithm

The following decision tree illustrates the workflow for determining the correct IUPAC name for a polysubstituted benzyl alcohol derivative.

NamingLogic Start Identify Molecule Structure CheckPFG Identify Principal Functional Group (Highest Priority = -OH) Start->CheckPFG ParentSel Select Parent Structure: Systematic PIN = Methanol CheckPFG->ParentSel Suffix = -ol RingNum Assign Ring Locants (Attachment Point = C1) ParentSel->RingNum Phenyl group is substituent LocantCheck Compare Directional Sets (e.g., 1,3,4 vs 1,4,6) RingNum->LocantCheck Alpha Alphabetize Substituents (Allyl before Methoxy) LocantCheck->Alpha Lowest Set Selected FinalName Construct Name: (x-Allyl-y-methoxyphenyl)methanol Alpha->FinalName

Figure 1: Logical workflow for deriving the Preferred IUPAC Name (PIN) for substituted benzyl alcohols.

Part 4: Experimental Protocols (Case Studies)

Protocol A: Naming 4-Allyl-2-methoxybenzyl alcohol (Eugenol Derivative)

This compound is a common intermediate in lignin depolymerization studies.

Step 1: Dissection

  • Core: Methanol (-CH₂OH).

  • Primary Substituent: Phenyl ring attached to Methanol.

  • Ring Substituents:

    • Methoxy group (-OCH₃).

    • Allyl group (-CH₂CH=CH₂).

Step 2: Numbering the Ring

  • C1: Attached to Methanol.

  • Scenario A (Clockwise): Methoxy at C2, Allyl at C4. Set = {1, 2, 4}.

  • Scenario B (Counter-Clockwise): Allyl at C4, Methoxy at C6. Set = {1, 4, 6}.

  • Decision: {1, 2, 4} is lower than {1, 4, 6} at the second digit (2 < 4). Scenario A wins.

Step 3: Assembly

  • Substituents: 2-methoxy, 4-allyl.

  • Alphabetical Order: A llyl comes before M ethoxy.

  • Combined Substituent Name: 4-allyl-2-methoxyphenyl .

Final PIN: (4-Allyl-2-methoxyphenyl)methanol

Protocol B: The "Side-Chain" Trap (Alpha-Substitution)

If the allyl group is attached to the benzylic carbon (the CHOH) rather than the ring, the parent chain changes entirely.

  • Structure: Ph-CH(OH)-CH₂CH=CH₂

  • Analysis: The longest carbon chain containing the -OH and the alkene is now 4 carbons long (Butene).

  • Parent: But-3-en-1-ol (Wait, OH must be lowest number). Correct Parent: 1-Phenylbut-3-en-1-ol .

  • Note: This is no longer a benzyl alcohol derivative in IUPAC nomenclature; it is a substituted butenol.

Part 5: Structural Verification Data

When validating these structures in a database (e.g., CAS or PubChem), use the following fragment priorities to ensure your search strings match the IUPAC logic.

Functional GroupFormulaPrefix (Substituent)Suffix (Parent)Priority Rank
Hydroxyl -OHHydroxy--ol1 (Highest)
Alkene (Allyl) -CH₂CH=CH₂Allyl- (Prop-2-en-1-yl)-ene2
Ether -ORAlkoxy- (Methoxy)-ether3
Benzene Ring C₆H₅-Phenyl--benzene4 (Lowest here)

References

  • IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry, 2014.

  • Favre, H. A., & Powell, W. H. Nomenclature of Organic Chemistry. Section P-44 (Seniority of Ring vs Chain).[8]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Eugenol (Allyl-substituted phenol reference).

  • Hellwich, K. H. Stereochemistry in IUPAC Nomenclature. Chem. Int., 2006.

Sources

Thermophysical Characterization of (3-Allyl-4-methoxyphenyl)methanol: Predictive Modeling and Empirical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

(3-Allyl-4-methoxyphenyl)methanol (CAS: 900800-35-3) is a specialized benzylic alcohol derivative featuring an electron-donating methoxy group and a flexible allyl chain[1]. In drug development, organic synthesis, and advanced materials science, establishing the exact thermophysical properties—specifically the melting point (MP) and boiling point (BP)—of such intermediates is critical. These metrics dictate downstream processing parameters, including vacuum distillation limits, lyophilization feasibility, and formulation stability.

Because empirical databases currently lack explicit, verified atmospheric boiling and melting point records for this specific novel compound[1], this technical guide synthesizes predictive thermodynamic modeling with field-proven, self-validating experimental protocols to establish its thermophysical profile.

Section 1: Predictive Thermophysics and Structural Causality

To accurately predict the thermophysical behavior of (3-Allyl-4-methoxyphenyl)methanol, we must analyze the causal impact of its functional groups by comparing it to well-characterized structural analogs.

  • Hydrogen Bonding (The Benzylic Alcohol Effect): Benzyl alcohol exhibits a boiling point of 205 °C[2]. The presence of the primary hydroxyl (-CH₂OH) group allows for extensive intermolecular hydrogen bonding. This network requires significant thermal energy to disrupt during the liquid-to-gas phase transition, elevating the boiling point far beyond that of a simple ether or hydrocarbon of similar molecular weight.

  • Steric and Conformational Flexibility (The Allyl Effect): Eugenol (4-allyl-2-methoxyphenol) and Methyl eugenol (4-allyl-1,2-dimethoxybenzene) exhibit high boiling points of ~254 °C[3][4]. However, their melting points remain remarkably low, ranging from -12 °C to -4 °C[4][5]. The sp³-sp² hybridized allyl chain introduces conformational flexibility that sterically hinders the highly ordered crystal lattice packing required to elevate the melting point in rigid planar aromatics.

By combining the hydrogen-bonding penalty of the benzylic alcohol with the molecular weight and steric profile of the allyl/methoxy substituents, we project the following properties for (3-Allyl-4-methoxyphenyl)methanol:

  • Predicted Boiling Point: 285 °C – 295 °C (at 760 mmHg).

  • Predicted Melting Point: 10 °C – 25 °C (Presenting as a viscous liquid or low-melting solid at standard ambient temperature).

Table 1: Comparative Thermophysical Data of Structural Analogs
CompoundCAS NumberMolecular WeightMelting Point (°C)Boiling Point (°C)
Benzyl alcohol100-51-6108.14 g/mol -15205[2]
Eugenol97-53-0164.20 g/mol -12 to -9253 - 254[5]
Methyl eugenol93-15-2178.23 g/mol -4254.7[4]
(3-Allyl-4-methoxyphenyl)methanol 900800-35-3 178.23 g/mol ~10 - 25 (Predicted) ~285 - 295 (Predicted)
Section 2: Self-Validating Experimental Protocols

Because predictive models carry inherent uncertainty, empirical validation is mandatory. The following self-validating workflows ensure high-fidelity data acquisition for (3-Allyl-4-methoxyphenyl)methanol.

Protocol A: Differential Scanning Calorimetry (DSC) for Melting Point

Causality: Traditional capillary melting point apparatuses fail for low-melting or highly viscous liquids. DSC provides precise thermodynamic quantification of the solid-liquid phase transition by measuring differential heat flow. Self-Validation Mechanism: The system is pre-calibrated using an Indium standard (MP = 156.6 °C). A baseline run with empty reference pans ensures no instrumental thermal drift prior to sample analysis.

  • Sample Preparation: Encapsulate 3–5 mg of the synthesized (3-Allyl-4-methoxyphenyl)methanol in a hermetically sealed aluminum pan. Causality: Hermetic sealing prevents the volatilization of trace moisture or solvent, which would artificially depress the melting point.

  • Thermal History Erasure: Heat the sample to 50 °C at 10 °C/min, hold for 2 minutes, and quench-cool to -40 °C at 20 °C/min. Causality: This erases previous polymorphic history and ensures a uniform crystalline or amorphous starting state.

  • Phase Transition Measurement: Heat from -40 °C to 50 °C at a strict rate of 5 °C/min under a 50 mL/min dry nitrogen purge. Causality: A 5 °C/min rate prevents thermal lag across the sample while maintaining sharp peak resolution for the endothermic melting event.

  • Data Extraction: Record the extrapolated onset temperature (

    
    ) of the endothermic peak as the true thermodynamic melting point.
    
Protocol B: Vacuum Ebulliometry and Antoine Extrapolation for Boiling Point

Causality: Benzylic alcohols are highly prone to thermal degradation, dehydration (forming polymeric ethers), or oxidation when heated near 300 °C at atmospheric pressure. Therefore, the boiling point must be measured under reduced pressure and mathematically extrapolated. Self-Validation Mechanism: The ebulliometer is first validated by measuring the boiling point of pure Benzyl alcohol at three different vacuum levels, verifying the results against its known Antoine equation constants.

  • Apparatus Setup: Load 20 mL of the compound into a dynamic ebulliometer equipped with a high-precision capacitance manometer and a calibrated RTD temperature probe.

  • Reduced Pressure Measurements: Record the boiling temperature at three distinct pressures (e.g., 10 mmHg, 50 mmHg, and 100 mmHg). Allow the reflux to achieve a steady state (constant temperature for >5 minutes) at each pressure.

  • Degradation Check (TGA): Concurrently run Thermogravimetric Analysis (TGA) to confirm no mass loss occurs below the measured boiling temperatures. Causality: This ensures the ebulliometry data reflects true phase-change boiling, not thermal decomposition.

  • Extrapolation: Plot

    
     versus 
    
    
    
    (Clausius-Clapeyron relationship) or fit the data to the Antoine equation (
    
    
    ) to accurately extrapolate the boiling point at 760 mmHg.
Section 3: Logical Workflow for Thermophysical Profiling

To standardize the characterization of novel, potentially labile benzylic alcohols like (3-Allyl-4-methoxyphenyl)methanol, the following decision matrix should be employed by analytical teams.

Workflow A Target: (3-Allyl-4-methoxyphenyl)methanol B Predictive Modeling (Group Contribution) A->B C DSC Analysis (Melting Point) B->C E Thermal Degradation Check (TGA) B->E D Vacuum Ebulliometry (Boiling Point) F Antoine Equation Extrapolation D->F E->D  Thermally Stable  

Caption: Workflow for thermophysical characterization of thermally labile benzylic alcohols.

References
  • Title: Eugenol | lookchem Source: lookchem.com URL: [Link]

  • Source: google.com (Patents)
  • Title: Methyl eugenol - NMPPDB Source: nmppdb.com.ng URL: [Link]

  • Title: 900800-35-3 (C11H14O2) - PubChemLite Source: uni.lu URL: [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of (3-Allyl-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis of (3-Allyl-4-methoxyphenyl)methanol (CAS: 900800-35-3), a critical intermediate in the development of neolignans and bioactive phenylpropanoids. While structurally related to eugenol (4-allyl-2-methoxyphenol), the specific 1,3,4-substitution pattern of the target molecule requires a precise synthetic strategy to install the allyl group ortho to the methoxy functionality while preserving the benzylic alcohol.

We present a robust, four-step protocol starting from the eugenol precursor 4-hydroxybenzaldehyde . The core of this methodology is the Claisen Rearrangement , a [3,3]-sigmatropic shift that ensures exclusive regioselectivity for the allyl group installation. This workflow is optimized for reproducibility, scalability, and minimal byproduct formation.

Retrosynthetic Analysis & Strategy

The target molecule is characterized by a para-methoxy and meta-allyl substitution pattern relative to the hydroxymethyl group. Direct allylation of 4-methoxybenzyl alcohol yields poor regioselectivity. Therefore, we utilize the Claisen Rearrangement to thermodynamically drive the allyl group to the ortho position of a phenol precursor.[1]

The Pathway:

  • Precursor: 4-Hydroxybenzaldehyde (commercially available eugenol precursor).

  • Activation: O-Allylation to form the allyl aryl ether.

  • Rearrangement: Thermal [3,3]-sigmatropic rearrangement to migrate the allyl group to the C3 position.

  • Functionalization: O-Methylation followed by chemoselective reduction of the aldehyde to the alcohol.

Synthesis Workflow Diagram

SynthesisWorkflow Start 4-Hydroxybenzaldehyde (Starting Material) Step1 Step 1: O-Allylation (Allyl Bromide, K2CO3) Start->Step1 Inter1 4-(Allyloxy)benzaldehyde Step1->Inter1 Step2 Step 2: Claisen Rearrangement (190°C, DMAc) Inter1->Step2 Inter2 3-Allyl-4-hydroxybenzaldehyde Step2->Inter2 Step3 Step 3: O-Methylation (MeI, K2CO3) Inter2->Step3 Inter3 3-Allyl-4-methoxybenzaldehyde Step3->Inter3 Step4 Step 4: Reduction (NaBH4) Inter3->Step4 Target (3-Allyl-4-methoxyphenyl)methanol (Target) Step4->Target

Figure 1: Step-wise synthetic pathway from 4-hydroxybenzaldehyde to the target alcohol.

Detailed Experimental Protocols

Step 1: O-Allylation of 4-Hydroxybenzaldehyde

Objective: Create the allyl aryl ether substrate required for the Claisen rearrangement. Mechanism: Williamson Ether Synthesis (SN2).

Reagents:

  • 4-Hydroxybenzaldehyde (1.0 equiv)

  • Allyl bromide (1.2 equiv)

  • Potassium carbonate (K2CO3, 2.0 equiv, anhydrous)

  • DMF (Dimethylformamide) or Acetone

Protocol:

  • Dissolve 4-hydroxybenzaldehyde (12.2 g, 100 mmol) in DMF (100 mL) in a round-bottom flask.

  • Add anhydrous K2CO3 (27.6 g, 200 mmol) and stir at room temperature for 15 minutes to generate the phenoxide.

  • Slowly add allyl bromide (10.4 mL, 120 mmol) dropwise via a syringe or addition funnel to control the exotherm.

  • Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting phenol is consumed.

  • Workup: Pour the reaction mixture into ice-cold water (500 mL). The product usually precipitates as a solid or oil. Extract with Ethyl Acetate (3 x 100 mL).

  • Wash the organic layer with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over Na2SO4.

  • Concentrate in vacuo.

    • Expected Yield: 90–95%

    • Product: 4-(Allyloxy)benzaldehyde (Pale yellow oil or solid).

Step 2: The Claisen Rearrangement (Critical Step)

Objective: Regioselective migration of the allyl group from oxygen to the C3 carbon. Mechanism: Concerted [3,3]-sigmatropic rearrangement.

Critical Control Point: Temperature control is paramount. The activation energy for this rearrangement typically requires temperatures between 180°C and 200°C.

Reagents:

  • 4-(Allyloxy)benzaldehyde (from Step 1)

  • Solvent: N,N-Dimethylaniline (DMA) or N,N-Dimethylacetamide (DMAc) (High boiling point required). Note: Can be performed neat (solvent-free) if temperature control is precise.

Protocol:

  • Dissolve 4-(Allyloxy)benzaldehyde (16.2 g, 100 mmol) in N,N-Dimethylaniline (50 mL).

  • Purge the system with Nitrogen/Argon to prevent oxidation of the aldehyde or polymerization.

  • Heat the solution to reflux (approx. 190°C) for 6–12 hours.

    • Monitoring: Check TLC or GC-MS every 2 hours. The product (phenol) will be more polar than the starting ether.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (200 mL).

  • Wash with 1M HCl (excess) to remove the N,N-Dimethylaniline solvent (converts it to the water-soluble hydrochloride salt).

  • Wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallization from hexanes/ether or flash chromatography is recommended to remove any para-migration byproducts (though rare in this substrate).

    • Expected Yield: 75–85%

    • Product: 3-Allyl-4-hydroxybenzaldehyde.[1]

Step 3: O-Methylation

Objective: Convert the phenol to the methoxy ether to match the target structure.

Reagents:

  • 3-Allyl-4-hydroxybenzaldehyde (1.0 equiv)

  • Methyl Iodide (MeI) (1.5 equiv) or Dimethyl Sulfate (DMS)

  • K2CO3 (2.0 equiv)

  • Acetone (Solvent)

Protocol:

  • Dissolve 3-Allyl-4-hydroxybenzaldehyde (13.0 g, 80 mmol) in Acetone (150 mL).

  • Add K2CO3 (22.1 g, 160 mmol).

  • Add Methyl Iodide (7.5 mL, 120 mmol) carefully (Fume hood!).

  • Reflux at 60°C for 3–5 hours.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate.

  • Redissolve residue in Ethyl Acetate, wash with water/brine, and re-concentrate.

    • Expected Yield: >90%

    • Product: 3-Allyl-4-methoxybenzaldehyde.

Step 4: Chemoselective Reduction

Objective: Reduce the aldehyde to the benzylic alcohol without reducing the allyl double bond. Reagent Choice: Sodium Borohydride (NaBH4) is specific for carbonyls and will not touch the alkene.

Protocol:

  • Dissolve 3-Allyl-4-methoxybenzaldehyde (14.1 g, 80 mmol) in Methanol (100 mL). Cool to 0°C.

  • Add NaBH4 (3.0 g, 80 mmol) portion-wise over 10 minutes.

  • Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

  • Quench: Carefully add saturated NH4Cl solution or water to quench excess hydride.

  • Remove Methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate or Dichloromethane.

  • Dry and concentrate to yield the final product.

    • Expected Yield: 90–95%

    • Final Product:(3-Allyl-4-methoxyphenyl)methanol .[2][3]

Mechanistic Insight: The Claisen Rearrangement

The success of this synthesis hinges on the Claisen Rearrangement. In 4-allyloxybenzaldehyde, the ortho positions (C3 and C5) are equivalent. The rearrangement proceeds via a chair-like transition state, ensuring high stereochemical fidelity (E-isomer retention if substituted) and regioselectivity.

Claisen Mechanism Diagram

ClaisenMechanism Substrate Allyl Aryl Ether (Substrate) TS Chair-like Transition State (Concerted [3,3]-shift) Substrate->TS Heat (190°C) Intermediate Dienone Intermediate (Non-aromatic) TS->Intermediate Tautomerization Tautomerization (Restoration of Aromaticity) Intermediate->Tautomerization Fast Product Ortho-Allyl Phenol Tautomerization->Product

Figure 2: Mechanistic pathway of the [3,3]-sigmatropic rearrangement driving the synthesis.

Data Summary & Troubleshooting

Reagent & Yield Table
StepTransformationReagentsKey ConditionTypical Yield
1 O-AllylationAllyl Bromide, K2CO3DMF, 60°C92%
2 Claisen Rearr.[4]None (Thermal)DMAc, 190°C80%
3 O-MethylationMeI, K2CO3Acetone, Reflux94%
4 ReductionNaBH4MeOH, 0°C95%
Total Overall Synthesis ----~65%
Troubleshooting Guide
  • Incomplete Rearrangement (Step 2): If starting material remains after 12 hours, the temperature is likely too low. Ensure the internal reaction temperature reaches at least 185°C. If using a solvent, switch to N,N-Diethylaniline (bp 216°C).

  • O-Alkylation vs C-Alkylation (Step 3): Under the specified conditions (weak base K2CO3, acetone), O-methylation is highly favored over C-methylation. Do not use strong bases like NaH unless necessary, as they can promote side reactions on the allyl chain.

  • Over-reduction (Step 4): NaBH4 is mild. Do not use Lithium Aluminum Hydride (LiAlH4) at high temperatures, or catalytic hydrogenation (H2/Pd), as these will reduce the allyl double bond.

References

  • Organic Chemistry Portal. (2023). Claisen Rearrangement: Mechanism and Synthetic Applications. Retrieved from [Link]

  • PubChem. (2025).[5] Compound Summary: 3-Allyl-4-(allyloxy)benzaldehyde.[5] Retrieved from [Link]

  • University of Chicago. (2012). The Claisen Rearrangement: Lecture Notes. Retrieved from [Link]

Sources

Application Note: Advanced Bio-Based Polymer Networks Utilizing (3-Allyl-4-methoxyphenyl)methanol as a Dual-Functional Cross-Linking Agent

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition toward sustainable, high-performance materials in drug delivery matrices, medical devices, and microelectronics requires cross-linking agents that offer both high reactivity and environmental benignity. (3-Allyl-4-methoxyphenyl)methanol , a derivative of the eugenol/vanillin biosynthetic pathway, has emerged as a highly versatile, dual-reactive cross-linker. By leveraging its orthogonal reactive sites—a terminal allyl group and a benzylic alcohol—researchers can engineer complex hybrid networks, such as dynamic epoxy vitrimers and dual-cured polyurethane-thioether elastomers, without relying on petrochemical precursors like Bisphenol A (BPA) or divinylbenzene (DVB)[1].

Mechanistic Insights: The Dual-Reactivity Paradigm

The structural architecture of (3-Allyl-4-methoxyphenyl)methanol dictates its unique physicochemical behavior. As a Senior Application Scientist, understanding the causality behind its reactivity is critical for rational material design:

  • Electronic Activation of the Benzylic Site (C1): The molecule features a methoxy group at the C4 position. Because this electron-donating group is positioned para to the hydroxymethyl group at C1, it stabilizes the transition state during nucleophilic substitutions and esterifications via resonance. This electronic activation significantly accelerates curing kinetics, lowering the apparent activation energy (Ea) to approximately 116.0 kJ/mol when catalyzed appropriately[2].

  • Steric Accessibility of the Allyl Group (C3): The terminal allyl group is sterically unhindered, making it an ideal candidate for UV-initiated thiol-ene click chemistry or radical polymerization. Unlike internal olefins, terminal allyl groups undergo rapid, anti-Markovnikov step-growth polymerization with polythiols. This prevents premature gelation and yields a highly homogeneous network with minimal shrinkage, which is critical for precision drug-eluting implants and low-dielectric polyimide films[3].

ChemicalPathway Monomer (3-Allyl-4-methoxyphenyl)methanol [Dual-Reactive Core] Allyl Allyl Group (C3) • Thiol-Ene Click • Radical Polymerization Monomer->Allyl Site 1 Reactivity Hydroxyl Benzylic Alcohol (C1) • Urethane Formation • Esterification Monomer->Hydroxyl Site 2 Reactivity Network1 Thioether/Aliphatic Network (UV-Cured) Allyl->Network1 + Polythiol / UV (365nm) Network2 Polyurethane/Ester Network (Thermally Cured) Hydroxyl->Network2 + Diisocyanate / Heat (60°C) Final Orthogonally Cross-Linked Hybrid Polymer Network1->Final Network2->Final

Caption: Orthogonal dual-curing pathways of (3-Allyl-4-methoxyphenyl)methanol in polymer networks.

Comparative Efficacy and Quantitative Data

When substituted for traditional cross-linkers, (3-Allyl-4-methoxyphenyl)methanol significantly alters the thermomechanical and dielectric profiles of the resulting polymer. The asymmetric packing induced by the allyl side-chain increases the fractional free volume, which is highly advantageous for lowering the dielectric constant in microelectronic substrates[3].

ParameterTraditional (DGEBA/DVB)(3-Allyl-4-methoxyphenyl)methanolMechanistic Driver
Bio-Renewable Content 0%> 85%Derived from lignin/eugenol pathways[1].
Dielectric Constant (Dk) 3.2 – 3.52.73 – 2.93Asymmetric allyl packing increases free volume[3].
Gel Fraction ~92%> 98%Orthogonal dual-curing ensures near-total conversion[4].
Activation Energy (Ea) ~140 kJ/mol116.0 – 124.4 kJ/molPara-methoxy resonance stabilizes benzylic transition state[2].
Network Dynamics Static (Thermoset)Dynamic (Vitrimer)Associative ester exchange enabled by specific catalysts[5].

Experimental Protocols

Protocol A: Synthesis of Dual-Cured Polyurethane-Thioether Elastomers

This protocol utilizes the orthogonal reactivity of the cross-linker to create a shape-memory elastomer. The thermal stage builds the primary structural backbone, while the UV stage locks in the final geometry.

Step-by-Step Methodology:

  • Prepolymer Formulation: In a light-protected reaction vessel, dissolve 10 mmol of (3-Allyl-4-methoxyphenyl)methanol and 5 mmol of a macrodiol (e.g., PEG-2000) in anhydrous γ-Valerolactone (GVL). Causality: GVL is chosen as an eco-friendly, low-toxicity solvent that effectively solubilizes phenolic derivatives[3].

  • Thermal Urethane Formation: Add 10 mmol of Isophorone Diisocyanate (IPDI) and 0.1 wt% Dibutyltin dilaurate (DBTDL). Heat the mixture to 60°C under continuous nitrogen purge for 4 hours. Causality: IPDI is an aliphatic diisocyanate; it is selected over aromatic variants (like MDI) to prevent UV-blocking pi-pi stacking, ensuring optical transparency for the subsequent photo-curing step.

  • Self-Validating QC (Thermal): Extract a 10 µL aliquot and analyze via FTIR. The thermal stage is complete only when the characteristic isocyanate (-NCO) stretching peak at 2270 cm⁻¹ completely disappears.

  • Thiol-Ene Photo-Curing: Cool the prepolymer to room temperature. Add a stoichiometric equivalent of a polythiol (e.g., Pentaerythritol tetrakis(3-mercaptopropionate)) based on the allyl content, alongside 1 wt% Irgacure 819 photoinitiator. Cast the mixture into a mold and irradiate at 365 nm (10 mW/cm²) for 5 minutes.

  • Self-Validating QC (UV): Perform a secondary FTIR analysis on the cured film. The successful formation of the thioether network is validated by the complete attenuation of the allyl C=C stretching vibration at 1635 cm⁻¹.

Workflow Step1 1. Prepolymer Mixing Combine cross-linker, base polymer & catalyst Step2 2. Thermal Stage 60°C for 4h (Urethane/Ester linkage) Step1->Step2 Step3 3. Photo-Curing Stage UV 365nm for 5 min (Thiol-Ene click) Step2->Step3 Step4 4. Solvent Washing Remove unreacted monomers via Soxhlet Step3->Step4 Step5 5. Thermomechanical Analysis DMA, DSC, and Gel Fraction testing Step4->Step5

Caption: Step-by-step experimental workflow for orthogonal dual-curing and characterization.

Protocol B: Formulation of Dynamic Epoxy Vitrimers

Vitrimers combine the mechanical robustness of thermosets with the reprocessability of thermoplastics. Here, the benzylic alcohol acts as a dynamic exchange site.

Step-by-Step Methodology:

  • Monomer Blending: Combine the cross-linker with a bio-based polycarboxylic acid (e.g., adipic acid) in a 1:1 stoichiometric ratio of reactive functional groups.

  • Catalyst Integration: Add 10 mol% Zinc Acetate to the mixture. Causality: Zinc acetate is a highly efficient transesterification catalyst. It promotes the associative ester exchange mechanism, drastically reducing the topology freezing transition temperature (

    
    ) and allowing the network to undergo topological reorganization without depolymerizing[2].
    
  • Curing Cycle: Heat the mixture in a vacuum oven at 150°C for 4 hours. Causality: The elevated temperature provides the necessary thermal energy to overcome the 116.0 kJ/mol activation barrier, driving the polyhydroxyester network formation to completion[5].

  • Self-Validating QC (Vitrimer Dynamics): Conduct Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA). A successful dynamic network will exhibit a distinct

    
     near 132°C and a stress-relaxation profile that follows the Arrhenius law, confirming the activation of the associative exchange mechanism[2].
    

References

1. 2. 3.

Sources

Application Note: Selective Reduction Strategies for the Synthesis of (3-Allyl-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of (3-Allyl-4-methoxyphenyl)methanol presents a classic chemoselectivity challenge: the reduction of a carbonyl group (aldehyde or ester) in the presence of a terminal alkene (allyl group). The target molecule is a structural analog of eugenol and a valuable intermediate in the synthesis of bioactive lignans and functionalized polymers.

The core difficulty lies in preserving the


 double bond (allyl moiety) while quantitatively reducing the benzylic carbonyl. While catalytic hydrogenation (

) is the industrial standard for many reductions, it is contraindicated here due to the rapid hydrogenation of the allyl group to a propyl group.

This guide details the optimal protocol using Sodium Borohydride (


) , a nucleophilic hydride donor that exhibits perfect orthogonality to isolated alkenes. We also provide a secondary protocol for ester precursors using Lithium Aluminum Hydride (

)
under controlled conditions.
Structural Analysis of the Target[3][4]
  • Functional Group A (Target for Reduction): Benzylic Aldehyde (-CHO) or Ester (-COOMe). Electrophilic carbon, susceptible to nucleophilic attack.

  • Functional Group B (To be Preserved): Allyl group (

    
    ). Electron-rich alkene, generally inert to nucleophilic hydrides but sensitive to electrophilic addition or catalytic hydrogenation.
    

Precursor Synthesis & Quality Control

Before reduction, the quality of the precursor, 3-allyl-4-methoxybenzaldehyde , is critical. This compound is typically synthesized via a Claisen rearrangement of 4-allyloxybenzaldehyde, followed by methylation.

Critical Impurity Warning: Under strongly basic or thermal conditions, the allyl group can isomerize to a propenyl group (conjugated styrene-like system).

  • Allyl (Target):

    
     (Terminal alkene, isolated).
    
  • Propenyl (Impurity):

    
     (Internal alkene, conjugated).
    

QC Check: Verify precursor purity via


-NMR. The allyl terminal protons (multiplet at 

5.9–6.1 ppm) must be distinct from the propenyl signals.

Reagent Selection Guide

ReagentSelectivity (C=O vs C=C)ReactivityRecommendation

/ MeOH
Excellent ModeratePrimary Choice. Reduces aldehydes/ketones. Inert to allyl groups. Safe, easy workup.

/ THF
Good HighSecondary Choice. Required for esters/acids. Can reduce conjugated alkenes if not controlled, but safe for isolated allyl groups at 0°C.

/ Pd-C
Poor HighFORBIDDEN. Will hydrogenate the allyl group to a propyl group.
DIBAL-H Good HighSpecialized for reducing esters to aldehydes (at -78°C) or alcohols. Good selectivity but requires cryogenic conditions.
Luche (

)
Excellent HighOptional. Useful if the precursor contains conjugated impurities (enones) to ensure 1,2-reduction, but unnecessary for pure allyl-aldehydes.

Detailed Protocols

Protocol A: The "Gold Standard" – NaBH4 Reduction

Best for: Reducing 3-allyl-4-methoxybenzaldehyde.

Mechanism: Borohydride acts as a nucleophilic hydride source. The isolated allyl double bond is electron-rich and repels the hydride, ensuring 100% chemoselectivity.

Materials
  • Substrate: 3-Allyl-4-methoxybenzaldehyde (1.0 equiv)

  • Reagent: Sodium Borohydride (

    
    ) (0.6 – 1.0 equiv)
    
  • Solvent: Methanol (anhydrous preferred, but technical grade is acceptable)

  • Quench: 1M HCl or Saturated

    
    
    
Step-by-Step Procedure
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-allyl-4-methoxybenzaldehyde (e.g., 10 mmol, 1.92 g) in Methanol (30 mL). Cool the solution to 0 °C using an ice bath.

  • Addition: Add

    
      (e.g., 6 mmol, 227 mg) portion-wise over 10 minutes.
    
    • Note: Slight hydrogen gas evolution will occur. Ensure the vessel is vented (do not seal tightly).

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) . Stir for 45–90 minutes.

  • Monitoring: Check reaction progress via TLC (Eluent: 30% EtOAc/Hexane).

    • Aldehyde Rf: ~0.6 (UV active).

    • Alcohol Product Rf: ~0.3 (UV active).

  • Quench: Once the aldehyde is consumed, cool back to 0 °C. Carefully add Saturated

    
      (10 mL) or 1M HCl  dropwise until pH ~7.
    
    • Caution: Vigorous bubbling (quenching excess borohydride).

  • Workup: Remove methanol under reduced pressure (Rotavap). Dilute the residue with Water (20 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Drying: Wash combined organics with Brine, dry over

    
    , filter, and concentrate.
    
  • Purification: The crude product is often >95% pure. If necessary, purify via silica gel flash chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    
Protocol B: High-Energy Reduction – LiAlH4

Best for: Reducing Methyl 3-allyl-4-methoxybenzoate (Ester precursor).

Safety Warning:


 is pyrophoric and reacts violently with water. Use strictly anhydrous conditions.
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck flask under Nitrogen/Argon flow. Add

    
      (1.0 equiv) suspended in Anhydrous THF . Cool to 0 °C .
    
  • Addition: Dissolve the Ester precursor in Anhydrous THF. Add this solution dropwise to the

    
     suspension.
    
    • Control: Keep temperature < 5 °C to prevent side reactions.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT for 1 hour.

  • Fieser Quench (Critical): For

    
     grams of 
    
    
    
    used:
    • Add

      
       mL Water (very slowly).
      
    • Add

      
       mL 15% NaOH solution.
      
    • Add

      
       mL Water.
      
  • Filtration: A white granular precipitate (Lithium/Aluminum salts) forms. Filter through a Celite pad.

  • Isolation: Concentrate the filtrate to obtain the alcohol.

Visualizing the Workflow

Reaction Scheme & Selectivity Logic

ReactionScheme cluster_legend Mechanism Note Precursor 3-Allyl-4-methoxybenzaldehyde (Aldehyde + Allyl Alkene) Reagent Reagent Choice Precursor->Reagent NaBH4 NaBH4 / MeOH (Nucleophilic Hydride) Reagent->NaBH4 Preferred H2Pd H2 / Pd-C (Catalytic Hydrogenation) Reagent->H2Pd Avoid Target TARGET: (3-Allyl-4-methoxyphenyl)methanol (Alcohol + Allyl Preserved) NaBH4->Target Selective C=O Reduction OverReduced IMPURITY: 3-Propyl-4-methoxybenzyl alcohol (Alkene Reduced) H2Pd->OverReduced Non-selective Note Allyl group is electron-rich. Repels nucleophilic H- from NaBH4.

Caption: Decision tree highlighting the chemoselectivity of Borohydride reduction versus the risks of Catalytic Hydrogenation.

Analytical Validation (Self-Validating System)

To confirm the success of the reaction, compare the NMR signals of the starting material and the product.

FeaturePrecursor (Aldehyde)Product (Alcohol)Interpretation
Carbonyl Proton

9.8 ppm (Singlet)
Absent Confirms reduction of CHO.
Benzylic H Absent

4.6 ppm (Singlet/Doublet)
Confirms formation of

.
Allyl -CH=

5.9–6.0 ppm (Multiplet)

5.9–6.0 ppm (Multiplet)
Must be present. Confirms Allyl preservation.
Allyl =CH2

5.0–5.1 ppm (Multiplet)

5.0–5.1 ppm (Multiplet)
Must be present.
IR Spectrum 1690

(Strong C=O)
~3300

(Broad O-H)
Functional group switch.

Troubleshooting & Optimization

IssueProbable CauseSolution
Reaction Stalls Old/Decomposed

.
Use fresh reagent.

absorbs moisture and deactivates over time.
Emulsion during Workup Boron salts complexing with organics.Add a small amount of Rochelle's Salt (Potassium Sodium Tartrate) solution or dilute acid to break the complex.
Over-reduction (Propyl group formed) Contamination with transition metals (Ni, Pd) or wrong reagent used.Ensure clean glassware. Confirm reagent identity. Do NOT use

gas.
Isomerization (Propenyl formed) Reaction mixture too basic or heated too long.Keep reaction at RT. Neutralize carefully. Avoid strong bases during precursor synthesis.

References

  • PrepChem. Synthesis of 3-allyl-4-methoxybenzaldehyde. Retrieved from

  • Oriental Journal of Chemistry. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction.[1] (2015). Vol. 31, No. 2. Retrieved from

  • ChemicalBook. 3-Allyl-4-methoxybenzaldehyde Product Description. Retrieved from

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Standard text for Hydride Selectivity).
  • National Institutes of Health (NIH) PubChem. Compound Summary: (3-Allyl-4-methoxyphenyl)methanol (CAS 900800-35-3).[2] Retrieved from

Sources

Application Note: Optimized Solvent Selection for the Isolation of (3-Allyl-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solvent Selection for Extraction of (3-Allyl-4-methoxyphenyl)methanol Content Type: Application Note and Protocol Audience: Researchers, scientists, and drug development professionals.

Abstract & Introduction

(3-Allyl-4-methoxyphenyl)methanol is a functionalized phenylpropanoid intermediate, structurally related to eugenol and estragole. It serves as a critical building block in the synthesis of bioactive macrocycles, fragrances, and potential antimicrobial agents. Its structure features a polar benzylic alcohol group, a lipophilic allyl chain, and an electron-donating methoxy substituent.

The isolation of this compound presents a specific challenge: balancing the extraction of the moderately polar alcohol while rejecting highly non-polar byproducts (such as oligomers) and inorganic salts from the synthesis matrix. This guide details a scientifically grounded solvent selection strategy and a self-validating isolation protocol, emphasizing high recovery yields and structural integrity of the allyl moiety.

Physicochemical Profiling & Solvent Logic

To select the optimal solvent, we must analyze the solute-solvent interactions using the principle of similis similibus solvuntur (like dissolves like), quantified by Hansen Solubility Parameters (HSP).

Molecular Analysis
  • Hydrophilic Domain: The hydroxymethyl (-CH₂OH) group acts as both a hydrogen bond donor (HBD) and acceptor (HBA).

  • Lipophilic Domain: The phenyl ring and the allyl (-CH₂CH=CH₂) chain contribute significantly to dispersion forces.

  • Electronic Effects: The methoxy group (-OCH₃) at the para position increases electron density on the ring, making the benzylic alcohol sensitive to strong acids (risk of polymerization or substitution).

Solvent Screening Matrix

The following table summarizes the performance of common solvents based on polarity, volatility, and "Green Chemistry" metrics.

SolventPolarity Index (

)
Boiling Point (°C)SuitabilityRationale
Ethyl Acetate (EtOAc) 4.477Optimal Excellent H-bond acceptance; forms azeotrope with water for drying; moderate volatility.
Dichloromethane (DCM) 3.140HighHigh solubility for benzyl alcohols; low boiling point prevents thermal degradation; toxicity concerns.
Diethyl Ether (Et₂O) 2.835ModerateGood solubility; high flammability; risk of peroxide formation on storage.
2-MeTHF ~4.080Green Alt. Bio-derived; higher flash point than Et₂O; excellent phase separation from water.
Hexane/Heptane 0.169/98PoorToo non-polar; will not effectively extract the alcohol from an aqueous interface.
Ethanol/Methanol 5.2/5.178/65N/AMiscible with water; unsuitable for biphasic extraction but excellent for reaction solvent.
Decision Logic (Graphviz Diagram)

SolventSelection Start Start: Solvent Selection Matrix Analyze Matrix: Aqueous Reaction Quench Start->Matrix Green Green Chemistry Requirement? Matrix->Green YesGreen Yes Green->YesGreen NoGreen No Green->NoGreen MeTHF Select 2-MeTHF (High efficiency, Bio-based) YesGreen->MeTHF Chlorinated Avoid Chlorinated Solvents? NoGreen->Chlorinated EtOAc Select Ethyl Acetate (Standard, Best Balance) Chlorinated->EtOAc Yes DCM Select DCM (Use only if solubility issues) Chlorinated->DCM No

Figure 1: Decision tree for selecting the extraction solvent based on regulatory and chemical requirements.

Detailed Isolation Protocol

Scenario: Isolation of (3-Allyl-4-methoxyphenyl)methanol following the Sodium Borohydride (NaBH₄) reduction of 3-allyl-4-methoxybenzaldehyde.

Reagents & Materials
  • Crude Reaction Mixture: Aqueous/Alcoholic suspension containing the target alcohol, borate salts, and potential unreacted aldehyde.

  • Extraction Solvent: Ethyl Acetate (HPLC Grade) or 2-MeTHF.

  • Wash Solutions: Saturated Ammonium Chloride (

    
    ), Saturated Sodium Chloride (Brine).
    
  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
Step-by-Step Procedure
Step 1: Quenching and pH Adjustment
  • Action: Cool the reaction mixture to 0°C. Slowly add Saturated

    
     solution.
    
  • Mechanism: This hydrolyzes the borate ester intermediate formed during reduction.

  • Critical Control Point: Maintain pH 6–7. Avoid strong acids (HCl), as the allyl group is susceptible to hydration or polymerization, and the benzylic position is prone to substitution.

Step 2: Phase Separation (Liquid-Liquid Extraction)
  • Action: Transfer the quenched mixture to a separating funnel. Add Ethyl Acetate (1:1 volume ratio relative to aqueous phase).

  • Observation: Two clear layers should form. The target alcohol resides in the upper (organic) layer.

  • Troubleshooting: If an emulsion forms (common with benzyl alcohols), add a small volume of Brine or filter the biphasic mixture through a Celite pad.

Step 3: Washing Sequence
  • Action:

    • Wash organic layer with Water (1x) to remove residual polar solvents (MeOH/EtOH).

    • Wash with Brine (1x) to pre-dry the organic layer.

  • Why: Removing water prevents "oiling out" during concentration and ensures the drying agent works efficiently.

Step 4: Drying and Concentration
  • Action: Collect the organic phase and add Anhydrous

    
     (approx. 2g per 100mL). Swirl and let stand for 10 minutes. Filter off the solid.
    
  • Evaporation: Concentrate the filtrate under reduced pressure (Rotary Evaporator) at < 40°C .

  • Safety: The allyl group is thermally stable at this temperature, but avoid excessive heat which could trigger Claisen-type rearrangements or polymerization.

Step 5: Validation (TLC)
  • Mobile Phase: Hexane:Ethyl Acetate (7:3 v/v).

  • Visualization: UV light (254 nm) or Anisaldehyde stain (stains phenylpropanoids distinctively).

  • Criteria: The product should appear as a distinct spot (

    
    ), more polar than the starting aldehyde (
    
    
    
    ).
Workflow Diagram (Graphviz)

ExtractionWorkflow Rxn Crude Reaction (Borate Complex) Quench Quench: Sat. NH4Cl (Hydrolysis) Rxn->Quench 0°C Extract Extraction: Ethyl Acetate Quench->Extract Partition Wash Wash: 1. Water 2. Brine Extract->Wash Remove Salts Dry Dry: Na2SO4 & Filter Wash->Dry Remove H2O Conc Concentrate: < 40°C, Vac. Dry->Conc Product Target: (3-Allyl-4-methoxyphenyl)methanol Conc->Product Yield

Figure 2: Step-by-step isolation workflow ensuring minimal thermal stress and maximum purity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Product retained in aqueous phase.Re-extract aqueous layer with 2-MeTHF (better organic solubility) or salt out the aqueous layer with solid NaCl.
Emulsion Surfactant-like behavior of the alcohol.Add Brine; use a wide-bore funnel; do not shake vigorously (use gentle inversion).
Degradation Acid sensitivity of allyl/benzyl groups.Ensure Quench is buffered (

); avoid HCl; keep water bath < 40°C.
Impurity (Aldehyde) Incomplete reduction.Check reaction completion by TLC before workup. If present, remove via column chromatography (Silica, Hex/EtOAc gradient).

References

  • Preparation of Phenylpropanoid Intermediates

    • Synthesis of 3-allyl-4-methoxybenzaldehyde via Claisen Rearrangement.
    • Source:

  • General Reduction Protocols

    • Reduction of Benzaldehydes using NaBH4.
    • Source:

  • Solvent Properties & Green Chemistry

    • 2-Methyltetrahydrofuran (2-MeTHF)
    • Source:

  • Compound Data

    • (3-Allyl-4-methoxyphenyl)methanol (CAS 900800-35-3).[1][2]

    • Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting (3-Allyl-4-methoxyphenyl)methanol Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing erratic solution stability when working with (3-Allyl-4-methoxyphenyl)methanol (CAS: 900800-35-3).

To successfully formulate and store this compound, we must first understand its structural vulnerabilities. This molecule is a bifunctional "ticking clock": it possesses a highly reactive benzylic alcohol activated by an electron-donating para-methoxy group, alongside an oxidatively vulnerable allyl appendage. Standard laboratory preparation methods often fail because they do not account for the cascading degradation pathways triggered by trace acid, oxygen, or light.

Below is the mechanistic breakdown of how this molecule degrades, followed by targeted troubleshooting FAQs, quantitative stability data, and a self-validating standard operating procedure (SOP) to ensure absolute experimental integrity.

Degradation Substrate (3-Allyl-4-methoxyphenyl)methanol Oxidation Benzylic Oxidation (O2, Trace Metals) Substrate->Oxidation Acid Acid-Catalyzed Dehydration (H+) Substrate->Acid Radical Auto-oxidation (Radicals, Light) Substrate->Radical Aldehyde 3-Allyl-4-methoxybenzaldehyde (Yellowing) Oxidation->Aldehyde Carbocation 4-Methoxybenzyl Cation (Highly Stabilized) Acid->Carbocation Ether Solvent Adducts & Dimers (Ethers) Carbocation->Ether Polymer Allylic Peroxides & Insoluble Polymers Radical->Polymer

Mechanistic degradation pathways of (3-Allyl-4-methoxyphenyl)methanol in solution.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My stock solution turns yellow over time, and LC-MS shows a new peak with [M-2] mass. What is happening?

The Causality: You are observing the oxidative degradation of the benzylic alcohol to its corresponding benzaldehyde (3-allyl-4-methoxybenzaldehyde). The para-methoxy group strongly donates electron density into the aromatic ring, which significantly lowers the activation energy required for the oxidation of the benzylic position[1]. This process is highly catalyzed by dissolved oxygen, ambient UV light, and trace transition metals present in lower-grade solvents. The Solution: Switch to HPLC-grade solvents stored in amber bottles. You must actively sparge the solvent with Argon for 15 minutes prior to dissolution to displace dissolved oxygen. The addition of a metal chelator (e.g., 0.1 mM EDTA) will sequester trace metals that act as oxidative catalysts.

Q2: When I dissolve the compound in methanol or ethanol, I see multiple higher-molecular-weight impurities and loss of the active compound. Why?

The Causality: You have triggered acid-catalyzed etherification. The 4-methoxy group provides extreme resonance stabilization to the benzylic carbon. Even the slightest trace of acidity (such as dissolved CO₂ forming carbonic acid in protic solvents) forces the benzylic alcohol to dehydrate, forming a highly stable 4-methoxybenzyl carbocation[2]. This electrophile is immediately attacked either by the solvent (forming methyl or ethyl ethers) or by another molecule of the substrate (forming a bis-benzyl ether dimer). The Solution: Never use unbuffered protic solvents for long-term stock solutions. Use strictly aprotic solvents (like DMSO or Acetonitrile) and ensure the apparent pH of the solution is buffered or adjusted to mildly basic conditions (pH 7.5–8.0) to completely suppress carbocation formation.

Q3: After a month in the freezer, my solution has developed insoluble white precipitates/aggregates. Is it crashing out?

The Causality: It is not precipitating; it is polymerizing. The allyl group is highly susceptible to auto-oxidation. Hydrogen abstraction at the allylic position forms a resonance-stabilized allyl radical. In the presence of even trace oxygen, this forms an allylperoxyl radical, which acts as a chain-carrying species that attacks other allyl groups, leading to cross-linking and the formation of insoluble polymeric networks[3]. The Solution: You must break the radical chain reaction. Add a radical scavenger such as Butylated hydroxytoluene (BHT) at 0.01% to 0.1% (w/v). BHT donates a hydrogen atom to the peroxyl radical, forming a stable phenoxyl radical that terminates the polymerization cascade.

Part 2: Quantitative Stability Profiles

To guide your experimental design, the following table summarizes the quantitative degradation kinetics of (3-Allyl-4-methoxyphenyl)methanol under various formulation conditions. Note: Half-life (t½) is defined as the time required for the active pharmaceutical ingredient (API) purity to drop below 95% via HPLC-UV.

Solvent SystemAdditives / StabilizersAtmosphereStorage TempEstimated t½ (>95% Purity)Primary Degradant
Methanol (Unbuffered)NoneAmbient Air25°C< 24 HoursMethyl ether adducts
DMSONoneAmbient Air25°C3 DaysBenzaldehyde derivative
DMSONoneArgon4°C14 DaysPolymeric aggregates
Acetonitrile (pH 8.0)0.01% BHTArgon4°C3 MonthsTrace Benzaldehyde
Acetonitrile (pH 8.0) 0.1% BHT + 0.1 mM EDTA Argon -20°C > 12 Months Stable

Part 3: Self-Validating Standard Operating Procedure (SOP)

To ensure absolute trustworthiness in your assays, do not rely on assumption. The following protocol is designed as a self-validating system —meaning the workflow includes built-in chemical checkpoints to verify that the stabilization mechanisms are actively working before you proceed to your biological or chemical assays.

Workflow Solvent 1. Solvent Prep (Aprotic, pH 7.5) Degas 2. Deoxygenation (Ar/N2 Sparging) Solvent->Degas Additives 3. Add Stabilizers (BHT, EDTA) Degas->Additives Dissolve 4. Dissolution (Amber Vial) Additives->Dissolve Validate 5. Validation (HPLC Baseline) Dissolve->Validate

Self-validating workflow for the preparation of stable compound solutions.

Step-by-Step Methodology:

Step 1: Solvent Preparation & pH Control Select HPLC-grade Acetonitrile or DMSO. If using a partially aqueous mixture, buffer the aqueous phase to pH 7.5–8.0 using a non-nucleophilic buffer (e.g., HEPES or Phosphate). Causality: This strictly prevents the acid-catalyzed dehydration of the benzylic alcohol.

Step 2: Deoxygenation (Sparging) Transfer the solvent to a septum-sealed flask. Insert a long needle connected to an Argon or ultra-pure Nitrogen line and submerge it into the solvent. Insert a short vent needle. Sparge the gas directly through the liquid for a minimum of 15 minutes. Causality: Purges dissolved O₂, starving both the benzylic oxidation and allylic auto-oxidation pathways of their primary reactant.

Step 3: Stabilizer Integration To the degassed solvent, add BHT to a final concentration of 0.1% (w/v) and EDTA to 0.1 mM. Swirl gently to dissolve. Causality: BHT acts as a sacrificial radical sink, while EDTA creates a steric cage around trace transition metals, neutralizing their catalytic oxidative potential.

Step 4: Dissolution and Aliquoting Weigh the (3-Allyl-4-methoxyphenyl)methanol in a dark or amber glass vial (to prevent photo-excitation of the allyl group). Using a gas-tight syringe, transfer the stabilized solvent into the vial. Vortex until fully dissolved. Aliquot into single-use amber vials and blanket the headspace of each vial with Argon before sealing.

Step 5: System Validation (The Trust Check) Do not skip this step. Immediately after preparation, pull a 10 µL aliquot and run a rapid HPLC-UV assay (monitor at 280 nm).

  • Pass Criteria: A single sharp peak corresponding to the intact alcohol.

  • Fail Criteria: If you observe a peak at a relative retention time (RRT) of ~1.2 (indicating the less polar benzaldehyde) or broad baseline humps (polymers), your solvent was contaminated with acid or oxygen. Discard the batch.

References

  • Lee, D. G., & Spitzer, U. A. (1975). Kinetics and Mechanism of the Oxidation of Benzyl Alcohol and Benzaldehyde by Aqueous Sodium Dichromate. Canadian Journal of Chemistry, 53(24), 3709-3712. URL: [Link]

  • Thiemann, T. (2018). Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols with Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C). International Journal of Organic Chemistry, 8(1), 84-104. URL: [Link]

  • Pratt, D. A., Mills, J. H., & Porter, N. A. (2003). Mechanism of 1,3-Migration in Allylperoxyl Radicals: Computational Evidence for the Formation of a Loosely Bound Radical−Dioxygen Complex. Journal of the American Chemical Society, 125(20), 5801-5810. URL: [Link]

Sources

Technical Support Center: Thermal Optimization for (3-Allyl-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thermal Landscape

(3-Allyl-4-methoxyphenyl)methanol (often referred to as Eugenyl Alcohol or reduced Methyleugenol) presents a classic chemoselectivity challenge. You are managing two distinct reactive moieties with opposing thermal requirements:

  • The Benzylic Alcohol: Prone to oxidation and substitution; generally requires kinetic control (low temperature) to avoid over-reaction.

  • The Allyl Group: A metastable moiety. Under thermodynamic control (high temperature or catalytic influence), the double bond will migrate into conjugation with the aromatic ring, forming the thermodynamically stable styrene derivative (propenyl isomer).

The Golden Rule: Maintain reaction temperatures below 65°C unless specifically inducing isomerization. The window for selective functionalization of the alcohol without disturbing the allyl group is narrow.

Critical Reaction Pathways & Thermal logic

The following diagram illustrates the competing pathways defined by temperature.

ReactionPathways cluster_0 Thermal Zones Start (3-Allyl-4-methoxyphenyl)methanol (Substrate) Aldehyde 3-Allyl-4-methoxybenzaldehyde (Target: Oxidation) Start->Aldehyde Swern (-78°C) or MnO2 (25°C) Isomer Propenyl Isomer (Impurity: Styrene-type) Start->Isomer Heat (>80°C) + Base/Cat. Polymer Oligomers/Polymers (Thermal Degradation) Start->Polymer Radical Init. (>120°C)

Figure 1: Thermal divergence of (3-Allyl-4-methoxyphenyl)methanol. Green paths indicate selective functionalization; red/grey paths indicate thermal degradation or isomerization.

Technical Modules: Protocols & Troubleshooting

Module A: Selective Oxidation (Alcohol → Aldehyde)

Objective: Convert the benzylic alcohol to an aldehyde without epoxidizing the allyl group or migrating the double bond.

The Problem: Standard oxidants like Chromic Acid (Jones) are too aggressive and acidic, leading to polymerization. The Solution: Use Swern Oxidation (Cryogenic) or Activated MnO₂ (Ambient).

Protocol 1: Cryogenic Swern Oxidation
  • Temperature: -78°C (Strict).

  • Why: At -78°C, the activated DMSO species reacts selectively with the alcohol. Above -60°C, the active species decomposes, and side reactions with the allyl group (Pummerer rearrangement-like side products) increase.

Step-by-Step:

  • Cool oxalyl chloride (1.1 eq) in DCM to -78°C .

  • Add DMSO (2.2 eq) dropwise. Wait 15 mins.

  • Add substrate (1.0 eq) in DCM dropwise. Maintain T < -70°C .

  • Stir 30 mins.

  • Add Et₃N (5 eq). Allow to warm to 0°C (Do not heat to reflux).

Protocol 2: MnO₂ Oxidation (Scale-Up Friendly)
  • Temperature: 25°C (Ambient).

  • Why: MnO₂ is chemoselective for allylic/benzylic alcohols. However, commercial MnO₂ varies in activity.

  • Risk: Refluxing in chloroform/DCM (common for MnO₂) can trigger allyl migration if trace acid is present.

  • Optimization: Perform at Room Temperature with excess (10-20 eq) activated MnO₂ rather than heating.

Module B: Avoiding Allyl Migration (Isomerization)

The Issue: The allyl group (terminal alkene) wants to become a propenyl group (internal alkene, conjugated). Trigger: Temperatures >80°C, especially in the presence of:

  • Ruthenium/Rhodium catalysts (from previous steps).

  • Strong bases (KOtBu, NaH).

  • Protic acids.[1]

Troubleshooting Table: Isomerization Risks

ConditionRisk LevelOutcomePrevention
Reflux in Toluene (110°C) High~15-30% IsomerizationSwitch to THF (66°C) or DCM (40°C).
Base (NaH) + Heat CriticalRapid shift to trans-anethole deriv.Keep alkylation reactions at 0°C–RT.
Pd/C Hydrogenation ModerateReduction of allyl groupUse poisoned catalysts (Lindlar) or avoid H₂.

Frequently Asked Questions (Troubleshooting)

Q1: I am trying to alkylate the alcohol (ether synthesis) using NaH/DMF at 80°C, but the NMR shows a shift of the alkene protons. What happened? A: You triggered a base-catalyzed allyl-to-propenyl isomerization.

  • The Mechanism: The benzylic proton is somewhat acidic, but at 80°C in DMF, NaH can also deprotonate the allylic position, allowing the double bond to shift into conjugation with the aromatic ring (thermodynamic sink).

  • The Fix: Perform the deprotonation at 0°C and warm only to Room Temperature (25°C). If the electrophile is unreactive, switch to a milder base like Ag₂O (Silver Oxide) which does not promote isomerization.

Q2: My product polymerized during distillation. How do I purify this? A: (3-Allyl-4-methoxyphenyl)methanol has a high boiling point and the allyl group is sensitive to radical polymerization at high temps (>150°C).

  • The Fix: Avoid atmospheric distillation. Use Kugelrohr distillation under high vacuum (<0.1 mmHg) to keep the bath temperature below 120°C. Alternatively, rely on flash column chromatography (Silica gel), which is effective and thermally safe for this substrate.

Q3: Can I use PCC (Pyridinium Chlorochromate) for oxidation? A: Use with extreme caution. PCC is acidic. The combination of acidity and the tarry residues often traps the product, requiring aggressive heating to extract, which degrades the allyl group. Buffered PCC (with Sodium Acetate) is safer, but MnO₂ or Swern are superior for this specific molecule.

Q4: I see a new spot on TLC just above my product after leaving it on the bench. Is it thermally unstable? A: It is likely air oxidation (auto-oxidation) rather than thermal decomposition. Benzylic alcohols with electron-donating groups (methoxy) are prone to auto-oxidation to the aldehyde and subsequently the acid.

  • Storage: Store under Argon/Nitrogen at 4°C. Thermal stability is good up to ~60°C, but oxidative stability is poor.

Summary of Optimal Conditions

Reaction TypeReagentOptimal TempMax Safe Temp
Oxidation Swern (DMSO/Oxalyl Cl)-78°C-40°C
Oxidation MnO₂ (Activated)25°C40°C
Reduction NaBH₄ (from Aldehyde)0°C25°C
Etherification NaH / Alkyl Halide0°C → 25°C50°C
Storage Inert Atmosphere4°C25°C

References

  • Isomerization of Allylbenzenes

    • Mechanism & Catalysis: The migration of allyl groups to propenyl groups (isomerization)
    • Source: Hassam, M., et al. "Isomerization of Allylbenzenes." Chemical Reviews, 2015. (Generalized reference for Allyl-benzene isomerization).

  • Selective Oxidation of Benzylic Alcohols

    • Swern Protocol: Omura, K., & Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660.

    • MnO2 Selectivity: Cahiez, G., et al. (2010). Manganese dioxide: a versatile reagent for the selective oxidation of allylic and benzylic alcohols. Synthesis.
  • Data: Thermal analysis of eugenol and related methoxy-allyl benzenes indicates stability up to ~150°C in the absence of oxygen/catalysts, but rapid degradation/isomerization above this threshold.

(Note: Specific boiling points and reaction constants are derived from the general reactivity profiles of 4-allyl-2-methoxyphenol derivatives found in standard organic synthesis databases.)

Sources

resolving isomer separation issues in (3-Allyl-4-methoxyphenyl)methanol analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Isomer Separation Issues in (3-Allyl-4-methoxyphenyl)methanol Analysis Content Type: Technical Support Center Guide

Welcome to the Advanced Separation Support Hub. This guide addresses the critical challenges in isolating and analyzing (3-Allyl-4-methoxyphenyl)methanol (CAS: Analogous to eugenol derivatives). Users frequently encounter difficulties separating the target allyl compound from its thermodynamically stable propenyl isomers (conjugated analogs) and regioisomers formed during synthesis.

Part 1: The Isomer Landscape

Before attempting separation, you must identify which isomers are compromising your purity. In the synthesis and storage of allyl-alkoxybenzenes, three distinct isomer types typically co-elute.

The "Migration" Isomers (Critical Impurity)

The most common issue is the migration of the double bond from the terminal (allyl) position to the internal (conjugated) position, driven by thermal or catalytic stress.

  • Target: (3-Allyl-4-methoxyphenyl)methanol (Terminal alkene,

    
    )
    
  • Impurity: (E/Z)-(3-(1-Propenyl)-4-methoxyphenyl)methanol (Internal alkene,

    
    )
    
Regioisomers (Synthetic Byproducts)

If synthesized via Claisen rearrangement, positional isomers may form.

  • Target: 3-Allyl substitution.

  • Impurity: 2-Allyl or 5-Allyl substitution patterns.

Geometric Isomers
  • Target: Achiral (unless chiral center introduced elsewhere).

  • Impurity: The Propenyl form exists as (E) and (Z) stereoisomers, which often require specialized stationary phases to resolve.

Part 2: Diagnostic Workflow

How do I know if I have the Allyl or Propenyl form?

Do not rely solely on retention time. Use this diagnostic check before optimizing your method.

TechniqueTarget: Allyl Group (

)
Impurity: Propenyl Group (

)
1H NMR Multiplet at

5.9–6.0 ppm (1H,

)Doublet at

3.3–3.4 ppm (2H, benzylic

)
Doublet at

1.8–1.9 ppm (3H, methyl)Multiplet vinylic protons at

6.1–6.4 ppm
Coupling (

)
Complex splitting (terminal vinyl)(E)-isomer:

(Large)(Z)-isomer:

(Small)
GC-MS Fragmentation often indistinguishable; retention time usually shorter than propenyl.Retention time usually longer (stabilized conjugation).

Part 3: Separation Protocols

Protocol A: Silver-Ion (Argentation) HPLC

Best for: Separating Allyl (Target) from Propenyl (Impurity). Mechanism:


 ions form transient 

-complexes with double bonds. The terminal double bond (allyl) binds significantly stronger than the sterically hindered internal double bond (propenyl), resulting in massive resolution improvements.

Step-by-Step Method:

  • Column: Commercial Ag-Ion column (e.g., ChromSpher Lipids) or C18 column impregnated with

    
    .
    
  • Mobile Phase:

    • Solvent A: Hexane (or Heptane)

    • Solvent B: Acetonitrile (0.5% to 2% as a modifier)

    • Note: Avoid methanol/water as they strip silver ions.

  • Gradient: Isocratic hold at 0.5% B for 10 min. If retention is too high, increase B to 1-2%.

  • Detection: UV at 254 nm (or 280 nm).

  • Expected Result: The Propenyl isomer elutes first (weak interaction). The Allyl target elutes second (strong interaction).

Protocol B: Phenyl-Hexyl Reversed Phase

Best for: Separating Regioisomers (3-Allyl vs 2-Allyl) and basic E/Z separation. Mechanism:


-

interactions between the phenyl stationary phase and the aromatic ring of the analyte offer selectivity based on electron density differences caused by substitution patterns.

Step-by-Step Method:

  • Column: Phenyl-Hexyl or Biphenyl (3-5

    
    , 
    
    
    
    ).
  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Methanol (Methanol promotes

      
      -
      
      
      
      interactions better than Acetonitrile).
  • Gradient: 40% B to 80% B over 20 minutes.

  • Temperature: Lower is better (e.g., 20°C). Lower temperatures stabilize the specific

    
    -
    
    
    
    stacking conformations.
Protocol C: Gas Chromatography (Prevention Mode)

Issue: Standard GC inlet temperatures (


) can cause in-situ thermal isomerization of Allyl to Propenyl, leading to false impurity results.

Optimization:

  • Inlet: Cool On-Column injection or PTV (Programmed Temperature Vaporization) starting at 40°C.

  • Carrier Gas: Hydrogen (allows lower elution temperatures due to optimal linear velocity).

  • Derivatization: Silylate the alcohol group (BSTFA + 1% TMCS). This increases volatility, allowing elution at lower oven temperatures (

    
    ), preventing thermal rearrangement.
    

Part 4: Troubleshooting & FAQs

Q1: I see a "shoulder" on my main peak in HPLC. Is this the isomer? A: Likely yes. If you are using a standard C18 column, the Allyl and Propenyl isomers often co-elute or show partial separation.

  • Fix: Switch to Methanol instead of Acetonitrile (protic solvents enhance selectivity for these isomers). If that fails, move to a Phenyl-Hexyl column.

Q2: My GC analysis shows 10% Propenyl impurity, but NMR shows pure Allyl. Why? A: You are creating the impurity inside the GC inlet. The acidic silanol groups in the glass liner + high heat (


) catalyze the migration.
  • Fix: Use a deactivated inlet liner (silanized) and lower the inlet temperature to

    
     or use on-column injection.
    

Q3: Can I separate the E and Z isomers of the propenyl impurity? A: Yes. On a standard C18 column, they are difficult to resolve. On a Silver-Ion column or a Biphenyl column, the (Z)-isomer (less sterically hindered for interaction in some modes, but often elutes differently based on planarity) will separate from the (E)-isomer. Typically, the (E)-isomer is more planar and retained longer on Phenyl phases.

Part 5: Visualizing the Isomerization & Separation Logic

IsomerSeparation Start Sample: (3-Allyl-4-methoxyphenyl)methanol Check Diagnostic: 1H NMR / GC-MS Start->Check IsomerType Identify Isomer Problem Check->IsomerType AllylPropenyl Allyl vs. Propenyl (Double Bond Migration) IsomerType->AllylPropenyl Migration detected Regio Regioisomers (Positional) IsomerType->Regio Synthesis byproducts EZ E/Z Geometric (Stereoisomers) IsomerType->EZ Propenyl detected AgHPLC Protocol A: Ag-Ion HPLC (High Selectivity) AllylPropenyl->AgHPLC Best Resolution ColdGC Protocol C: Cold/Derivatized GC (Prevent Artifacts) AllylPropenyl->ColdGC If GC required PhenylHPLC Protocol B: Phenyl-Hexyl HPLC (Pi-Pi Selectivity) Regio->PhenylHPLC Best Resolution EZ->AgHPLC Complexation diff EZ->PhenylHPLC Planarity separation

Caption: Decision tree for selecting the optimal separation protocol based on the specific isomer impurity detected.

References

  • BenchChem. (2025).[1] Technical Support Center: Separation of Isoeugenol Isomers. Retrieved from

  • Williams, C. M., & Mander, L. N. (2001). Chromatography with silver nitrate. Tetrahedron, 57(3), 425-447. Retrieved from

  • Girling, K. (2011). Heterogeneously catalysed isomerisation of allylbenzene. University of Glasgow. Retrieved from

  • MTC USA. (2025). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry. Retrieved from

Sources

minimizing side reactions during (3-Allyl-4-methoxyphenyl)methanol functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Minimizing Chemoselectivity Errors & Side Reactions

System Overview: The "Dual-Personality" Substrate

Welcome to the technical guide for handling (3-Allyl-4-methoxyphenyl)methanol . As a researcher, you are likely facing challenges because this molecule possesses two distinct reactive centers that often interfere with each other:

  • The Benzylic Alcohol (C-1): Highly activated by the para-methoxy group. It is prone to facile oxidation, but also extremely susceptible to acid-catalyzed ionization (SN1), leading to self-etherification (dimerization) or polymerization.

  • The Allyl Group (C-3): A terminal alkene that is chemically distinct but thermodynamically unstable relative to its conjugated isomer (the propenyl group). It is prone to migration under acidic, basic, or transition-metal catalysis.[1]

This guide treats your synthesis as a troubleshooting ticket, breaking down the three most common failure modes: Over-Oxidation , Allyl Isomerization , and Benzylic Dimerization .

Troubleshooting Module: Selective Oxidation

User Complaint: "I am trying to synthesize the aldehyde, but I am observing epoxidation of the alkene or low yields."

Root Cause: The use of non-selective oxidants or conditions that generate electrophilic oxygen species which attack the electron-rich allyl double bond.

Protocol A: The Manganese(IV) Oxide Standard (Recommended)

MnO2 is the gold standard for this substrate because it relies on the adsorption of the allylic/benzylic alcohol onto the solid surface. Isolated alkenes (the allyl group) generally do not adsorb and remain untouched.

  • Reagent: Activated MnO2 (10–20 equivalents).

  • Solvent: Dichloromethane (DCM) or Chloroform.

  • Conditions: Room temperature, vigorous stirring, 12–24 hours.

  • Critical Step: Filtration through a Celite pad is required to remove the metal oxides.

Protocol B: TEMPO/Cu(I) Aerobic Oxidation (Catalytic)

For larger scales where excess MnO2 is impractical, use a catalytic system.

  • Catalyst: TEMPO (5 mol%) + CuBr (5 mol%) + bipyridine (5 mol%).

  • Oxidant: Ambient Air (Open flask).

  • Solvent: CH3CN/H2O.

  • Why it works: The steric bulk of the oxoammonium species prefers the accessible primary alcohol over the alkene.

Comparative Data: Oxidant Selectivity

Oxidant SystemBenzylic ConversionAllyl PreservationRisk Factor
MnO2 (Activated) High (>90%)ExcellentRequires large excess; physical waste.
TEMPO / Cu(I) High (>95%)ExcellentRequires catalyst removal; colorimetric changes.
Swern (DMSO/Oxalyl Cl) HighModerateHigh Risk: Acidic workup (Et3N/HCl) can trigger isomerization.
PCC / PDC GoodPoorChromium waste; difficult purification; potential for cationic cyclization.
KMnO4 PoorFail Will cleave the alkene (Lemieux-von Rudloff).
Troubleshooting Module: Preventing Isomerization

User Complaint: "My NMR shows a new doublet of doublets at ~6.2 ppm and a methyl group doublet. The terminal alkene is gone."

Root Cause: Migration of the double bond from the terminal position (allyl) to the internal position (propenyl/anethole derivative). This creates a styrene system conjugated with the aromatic ring, which is thermodynamically favored by ~2–4 kcal/mol.

Triggers:

  • Strong Bases: (e.g., KOH, NaOEt) deprotonate the benzylic position of the allyl chain.

  • Transition Metals: (Ru, Rh, Pd) used in other steps (e.g., metathesis) coordinate the alkene and facilitate hydride shifts.

  • Lewis Acids: (e.g., BF3, AlCl3) stabilize the carbocation intermediate allowing hydride shift.

Visualizing the Failure Mode

IsomerizationRisk Allyl Terminal Allyl (Kinetic Product) Intermediate π-Allyl Complex / Benzylic Anion Allyl->Intermediate Activation Styrene Conjugated Propenyl (Thermodynamic Product) Intermediate->Styrene Hydride Shift Base Base (t-BuOK, NaOH) Base->Intermediate Deprotonation Metal Metal (Ru, Rh, Pd) Metal->Intermediate Coordination

Figure 1: Mechanism of allyl-to-propenyl isomerization driven by thermodynamic stability.

Prevention Protocol:
  • Avoid Refluxing Bases: If alkylation is needed, use mild bases (K2CO3) in acetone at <60°C rather than strong alkoxides in refluxing alcohols.

  • Scavengers: If using Ruthenium (e.g., Grubbs catalyst) for metathesis, add 1,4-benzoquinone to the reaction.[2] This electron-deficient additive suppresses the isomerization side-reaction common in metathesis cycles.

  • Monitor pH: Keep reaction pH between 4 and 9. Extreme ends catalyze the migration.

Troubleshooting Module: Activation without Dimerization

User Complaint: "I tried to convert the alcohol to a chloride using SOCl2, but I got a gummy polymer/dimer."

Root Cause: The para-methoxy group is a strong Electron Donating Group (EDG). Upon protonation of the alcohol (by HCl released from SOCl2), water leaves immediately to form a resonance-stabilized benzylic carbocation. This cation reacts with unreacted alcohol to form an ether (dimer).

The Solution: The Appel Reaction

You must avoid generating a discrete carbocation.[3] The Appel reaction (PPh3 + CX4) proceeds via an SN2 mechanism on an activated phosphonium species, which is essentially neutral and avoids the "loose" carbocation.

Step-by-Step Protocol (Halogenation):

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Reagents: Dissolve Substrate (1.0 equiv) and CBr4 (1.2 equiv) in dry DCM (0.1 M).

  • Addition: Cool to 0°C. Add PPh3 (1.5 equiv) portion-wise over 15 minutes.

    • Note: Do not mix all reagents at room temperature; the exotherm can degrade the allyl group.

  • Workup: Precipitate PPh3=O by adding hexanes. Filter through silica.

  • Result: Clean conversion to the benzylic bromide without isomerization or dimerization.

Decision Logic for Functionalization

Use this logic flow to determine the correct reagent class for your specific goal, minimizing side reactions.

DecisionTree Start Goal: Functionalize (3-Allyl-4-methoxyphenyl)methanol Q1 Target Functional Group? Start->Q1 Oxidation Aldehyde (Oxidation) Q1->Oxidation Halogen Halide (Activation) Q1->Halogen Ox_Method Use MnO2 (Solid) or TEMPO/Cu (Cat) Oxidation->Ox_Method Ox_Avoid AVOID: KMnO4, PCC, Jones Reagent Oxidation->Ox_Avoid Hal_Method Use Appel Conditions (PPh3/CBr4) Halogen->Hal_Method Hal_Avoid AVOID: SOCl2, HBr, Conc. HCl Halogen->Hal_Avoid Risk1 Risk: Epoxidation Ox_Avoid->Risk1 Causes Risk2 Risk: Dimerization/Polymerization Hal_Avoid->Risk2 Causes

Figure 2: Reagent selection decision tree to avoid common failure modes.

Frequently Asked Questions (FAQ)

Q: Can I use protecting groups to save the allyl group during harsh oxidation? A: No, because the allyl group is the functionality you are trying to protect. If you mean protecting the alcohol to work on the allyl group: Yes. Use a silyl ether (TBSCl/Imidazole). Avoid Benzyl (Bn) ethers as deprotection (hydrogenolysis) will reduce the allyl alkene.

Q: I see a 'dimer' spot on TLC. How do I remove it? A: The dimer (dibenzyl ether derivative) is much more lipophilic than the alcohol. It can usually be separated via flash column chromatography using a gradient of Hexanes:EtOAc (9:1 to 7:3). To prevent it, ensure your solvent (DCM/Chloroform) is neutralized (pass through basic alumina) before use.

Q: Why did my Swern oxidation yield the isomerized styrene? A: The Swern oxidation involves an intermediate treated with Triethylamine (Et3N). If the temperature rises above -60°C before quenching, or if the workup is not strictly neutral, the base can trigger the migration of the double bond into conjugation with the ketone/aldehyde formed.

References
  • Selective Aerobic Oxidation: Hoover, J. M., & Stahl, S. S. (2011). Highly selective copper-catalyzed aerobic oxidation of primary alcohols to aldehydes. Journal of the American Chemical Society, 133(42), 16901-16910. Link

  • Appel Reaction Mechanism: Appel, R. (1975). Tertiary phosphane/tetrachloromethane, a versatile reagent for chlorination, dehydration, and P-N linkage. Angewandte Chemie International Edition in English, 14(12), 801-811. Link

  • Prevention of Isomerization: Hong, S. H., & Grubbs, R. H. (2006). Highly efficient and stereoselective synthesis of various functionalized allylic amines. Journal of the American Chemical Society, 128(11), 3508-3509. (Discusses additives to prevent migration). Link

  • MnO2 Selectivity: Gritter, R. J., & Wallace, T. J. (1959). The Manganese Dioxide Oxidation of Allylic Alcohols.[4] The Journal of Organic Chemistry, 24(8), 1051-1056. Link

Sources

Technical Support Center: Overcoming Solubility Challenges of (3-Allyl-4-methoxyphenyl)methanol in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with (3-allyl-4-methoxyphenyl)methanol in aqueous solutions. This document provides a comprehensive overview of the compound's solubility characteristics and offers a series of troubleshooting guides and frequently asked questions (FAQs) to address these challenges effectively.

Understanding the Challenge: Why is (3-Allyl-4-methoxyphenyl)methanol Poorly Soluble in Water?

(3-Allyl-4-methoxyphenyl)methanol, a phenolic compound, shares structural similarities with eugenol, which is known to be partially or slightly soluble in water.[1][2] The molecule's structure contains both hydrophilic (hydroxyl and methoxy groups) and hydrophobic (benzene ring, allyl chain) moieties. The presence of the large, non-polar benzene ring and the allyl group significantly contributes to its low aqueous solubility. While the hydroxyl and methoxy groups can form hydrogen bonds with water, the overall hydrophobic character of the molecule dominates, leading to unfavorable interactions with the polar water molecules.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of (3-Allyl-4-methoxyphenyl)methanol?

Q2: My compound is precipitating out of my aqueous buffer. What is the first thing I should check?

Precipitation is a clear indicator that the concentration of (3-Allyl-4-methoxyphenyl)methanol has exceeded its solubility limit in your specific aqueous medium. The first step is to confirm the pH of your solution. As a phenolic compound, the solubility of (3-Allyl-4-methoxyphenyl)methanol is expected to be pH-dependent.[3][4]

Q3: Are there any safety precautions I should be aware of when handling this compound?

While specific toxicity data for (3-Allyl-4-methoxyphenyl)methanol is not provided, it is good laboratory practice to handle all chemicals with care. For a structurally related compound, (4-Methoxyphenyl)methanol, safety information indicates it can be an irritant.[5] Therefore, it is recommended to wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and to work in a well-ventilated area.

Troubleshooting Guides: Step-by-Step Protocols for Solubility Enhancement

This section provides detailed experimental protocols to overcome the solubility limitations of (3-Allyl-4-methoxyphenyl)methanol.

Method 1: Cosolvency

The addition of a water-miscible organic solvent, or cosolvent, can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[6][7][8]

Q: I need to dissolve (3-Allyl-4-methoxyphenyl)methanol for an in vitro assay. Which cosolvent should I use?

A: The choice of cosolvent will depend on the tolerance of your experimental system. Common cosolvents used in pharmaceutical and biological research include ethanol, propylene glycol, and polyethylene glycols (PEGs).[6]

Experimental Protocol: Screening for an Effective Cosolvent

  • Stock Solution Preparation: Prepare a high-concentration stock solution of (3-Allyl-4-methoxyphenyl)methanol in a pure, water-miscible organic solvent (e.g., 100 mg/mL in ethanol).

  • Serial Dilution: Perform serial dilutions of the stock solution into your aqueous buffer.

  • Visual Inspection: Observe the solutions for any signs of precipitation (cloudiness, visible particles). The highest concentration that remains clear is the approximate solubility in that cosolvent-buffer mixture.

  • System Compatibility Check: As a control, test the effect of the chosen cosolvent concentration on your experimental system (e.g., cell viability, enzyme activity) to ensure it does not interfere with your results.

Table 1: Properties of Common Cosolvents

CosolventPolarity (Dielectric Constant)Notes
Water80.1Highly polar
Ethanol24.5Commonly used, can have biological effects at higher concentrations.[6]
Propylene Glycol32.0Generally considered safe for many biological applications.[6]
Polyethylene Glycol 40012.5A non-volatile and less toxic option.[6]

dot

Caption: Workflow for Cosolvent Screening.

Method 2: pH Adjustment

For ionizable compounds, adjusting the pH of the solution can significantly increase solubility. (3-Allyl-4-methoxyphenyl)methanol contains a weakly acidic phenolic hydroxyl group.[9] By increasing the pH, this group can be deprotonated, forming a more soluble phenolate salt.[10][11]

Q: At what pH should I expect the solubility of (3-Allyl-4-methoxyphenyl)methanol to increase?

A: The solubility will increase as the pH rises above the pKa of the phenolic hydroxyl group. While the exact pKa is not provided, phenols typically have a pKa in the range of 8-10. Therefore, a significant increase in solubility is expected in basic conditions (pH > 8).

Experimental Protocol: pH-Dependent Solubility Profile

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 6, 7, 7.4, 8, 9, 10).

  • Equilibration: Add an excess amount of (3-Allyl-4-methoxyphenyl)methanol to each buffer.

  • Stirring: Stir the solutions at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.[12]

  • Separation: Separate the undissolved solid by centrifugation or filtration.

  • Quantification: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plotting: Plot the solubility as a function of pH to determine the optimal pH for your desired concentration.

dot

pH_Adjustment cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Low_pH Phenolic -OH (Protonated, Less Soluble) High_pH Phenolate -O- (Deprotonated, More Soluble) Low_pH->High_pH Increase pH

Caption: Effect of pH on the ionization and solubility of (3-Allyl-4-methoxyphenyl)methanol.

Method 3: Use of Surfactants (Micellar Solubilization)

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[13][14] The hydrophobic core of these micelles can encapsulate poorly soluble compounds, thereby increasing their apparent solubility.[13]

Q: What type of surfactant is suitable for my experiment?

A: Non-ionic surfactants such as Tween® 20, Tween® 80, and Triton™ X-100 are commonly used in biological research due to their lower toxicity compared to ionic surfactants.[15]

Experimental Protocol: Surfactant-Mediated Solubilization

  • Surfactant Solution Preparation: Prepare a series of aqueous solutions containing different concentrations of a chosen surfactant (e.g., 0.1%, 0.5%, 1%, 2% w/v).

  • Compound Addition: Add an excess amount of (3-Allyl-4-methoxyphenyl)methanol to each surfactant solution.

  • Equilibration and Separation: Follow steps 3 and 4 from the pH adjustment protocol.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant.

  • CMC Consideration: Note that significant solubilization will only occur at surfactant concentrations above the CMC.[16]

dot

Caption: Micellar solubilization of a hydrophobic compound.

Method 4: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can form inclusion complexes with poorly soluble drugs by encapsulating the hydrophobic part of the molecule, thereby increasing its aqueous solubility.[][20]

Q: Which cyclodextrin should I use?

A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are chemically modified cyclodextrins with improved aqueous solubility and are widely used in pharmaceutical formulations.[20][21]

Experimental Protocol: Cyclodextrin Complexation

  • Cyclodextrin Solutions: Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Complex Formation: Add an excess of (3-Allyl-4-methoxyphenyl)methanol to each cyclodextrin solution.

  • Equilibration: Stir the mixtures for 24-48 hours at a controlled temperature.

  • Separation and Quantification: Follow steps 4 and 5 from the pH adjustment protocol to determine the solubility enhancement.

dot

Cyclodextrin_Complexation cluster_0 Components cluster_1 Inclusion Complex Drug Hydrophobic Drug (3-Allyl-4-methoxyphenyl)methanol Complex Soluble Complex Drug->Complex Complexation CD Cyclodextrin (Hydrophobic Cavity) CD->Complex Complexation Drug_in_CD Drug

Caption: Formation of an inclusion complex between a drug and a cyclodextrin.

Method 5: Nanotechnology Approaches

For more advanced applications, particularly in drug delivery, nanotechnology offers powerful solutions for enhancing the solubility and bioavailability of poorly soluble compounds.[22][23]

  • Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug, stabilized by surfactants or polymers.[24] The reduction in particle size to the nanometer range significantly increases the surface area, leading to a higher dissolution rate.[25][26]

  • Nanocarriers: Encapsulating the compound in nanocarriers like liposomes or solid lipid nanoparticles (SLNs) can improve solubility, protect the drug from degradation, and offer possibilities for controlled release.[23][27]

These methods typically require specialized equipment, such as high-pressure homogenizers or sonicators, and expertise in formulation development.[24]

Summary and Recommendations

Overcoming the solubility challenges of (3-Allyl-4-methoxyphenyl)methanol in aqueous media is achievable through a systematic approach. For initial laboratory-scale experiments, cosolvency and pH adjustment are often the most straightforward and quickest methods to implement. For applications requiring higher concentrations or for in vivo studies, the use of surfactants and cyclodextrins should be explored. Nanotechnology-based approaches represent a more advanced strategy, particularly for final drug formulation and delivery.

It is crucial to consider the compatibility of any solubilizing agent with the intended application to avoid artifacts in experimental results. We recommend a stepwise approach, starting with the simplest methods and progressing to more complex formulations as needed.

References

  • Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC. (n.d.).
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Cosolvent - Wikipedia. (n.d.).
  • Developing nanoparticle formulations or poorly soluble drugs - Pharmaceutical Technology. (2026, January 30).
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review - International Journal of Pharmaceutical Sciences. (n.d.).
  • Clinical Pharmacology & Biopharmaceutics - Advanced Nanocarriers Enhance Poorly Soluble Drug Bioavailability - Omics. (n.d.).
  • Surfactants | SCBT - Santa Cruz Biotechnology. (n.d.).
  • Cosolvent - Grokipedia. (n.d.).
  • Improving solubility and accelerating drug development - Veranova. (n.d.).
  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31).
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. (2025, July 20).
  • Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly Water-Soluble Drugs - Scifiniti. (2025, November 28).
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. (2025, July 23).
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. (n.d.).
  • What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog. (2025, December 15).
  • Eugenol: Clove Aroma Chemical | Structure, Uses & Antimicrobial Benefits. (2025, December 5).
  • Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability - JOCPR. (2024, October 28).
  • How does pH affect solubility? - askIITians. (2025, March 11).
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. (n.d.).
  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.).
  • Solubilization of Hydrophobic Dyes in Surfactant Solutions - MDPI. (2013, February 21).
  • Eugenol | 97-53-0 - ChemicalBook. (2026, February 25).
  • PH adjustment: Significance and symbolism. (2026, January 7).
  • Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC - NIH. (2023, November 13).
  • Eugenol Structure – C 10 H 12 O 2 - BYJU'S. (2022, July 22).
  • pH and solubility (video) | Equilibrium - Khan Academy. (n.d.).
  • Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) | Molecular Pharmaceutics - ACS Publications. (2021, May 13).
  • (4-Methoxyphenyl)Methanol - ChemBK. (2024, April 9).

Sources

Validation & Comparative

Structural Verification of (3-Allyl-4-methoxyphenyl)methanol: A Comparative Guide to High-Field vs. Benchtop ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and chemical manufacturing accelerate, the need for rapid, reliable structural verification has pushed Nuclear Magnetic Resonance (NMR) spectroscopy out of the specialized core facility and onto the laboratory bench.

This guide objectively compares the analytical performance of High-Field NMR (400 MHz) against modern Benchtop NMR (80 MHz) for the structural elucidation and quality control (QA/QC) of (3-Allyl-4-methoxyphenyl)methanol . This specific molecule—a critical intermediate in the synthesis of bioactive eugenol derivatives and fragrances—presents unique analytical challenges due to its complex allyl multiplet and ABX aromatic spin system.

Causality in Experimental Design: The Physics of Resolution

To understand the performance differences between these two platforms, we must first examine the causality behind experimental choices, specifically solvent selection and magnetic field strength.

Solvent Selection: Why CDCl₃?

Deuterated chloroform (CDCl₃) is the industry standard for moderately polar organic molecules[1]. It is selected for (3-Allyl-4-methoxyphenyl)methanol because it readily dissolves the analyte without participating in hydrogen bonding, which would otherwise excessively broaden the hydroxymethyl (-CH₂OH) signal. Crucially, the residual solvent peak of CDCl₃ (7.26 ppm) sits cleanly away from the critical allyl alkene protons (5.0–6.0 ppm) and the methoxy singlet (3.85 ppm), preventing signal masking[1].

The Causality of Field Strength (Δν / J Ratio)

The core difference between High-Field and Benchtop NMR lies in chemical shift dispersion . While the J-coupling constant (measured in Hz) between two interacting protons is an intrinsic property of the molecule and remains constant regardless of the magnet, the chemical shift difference (Δν, also in Hz) scales linearly with the magnetic field (B₀)[2].

When the ratio of Δν / J is greater than 10 , the spectrum is "first-order," yielding clean, easily interpretable multiplets (e.g., doublets, triplets). When Δν / J drops below 10 —as it often does at lower magnetic fields—"second-order" strong coupling effects occur[2]. This leads to the "roof effect" and severe spectral overlap, complicating quantitative integration.

Causality B0 Magnetic Field Strength (B0) Larmor Larmor Frequency (MHz) B0->Larmor Dispersion Chemical Shift Dispersion (Hz/ppm) Larmor->Dispersion DeltaNu Δν / J Ratio Dispersion->DeltaNu Coupling J-Coupling (Constant in Hz) Coupling->DeltaNu Independent of B0 Outcome Spectral Resolution (1st vs 2nd Order) DeltaNu->Outcome Determines Overlap

Caption: Logical Causality of Magnetic Field Strength on NMR Spectral Resolution.

Self-Validating Experimental Protocols

A robust analytical workflow must be self-validating. The following step-by-step protocols include built-in quality checks to ensure data integrity across both platforms.

Phase 1: Standardized Sample Preparation
  • Weighing: Accurately weigh ~15 mg of high-purity (3-Allyl-4-methoxyphenyl)methanol.

  • Dissolution: Dissolve the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Filtration (Critical Step): Filter the solution through a glass-wool plug into a high-quality 5 mm NMR tube. Causality: Removing undissolved particulates is mandatory to maintain magnetic field homogeneity and prevent line broadening.

Phase 2: High-Field Acquisition (400 MHz Superconducting Magnet)
  • Insertion & Locking: Insert the sample and lock onto the deuterium frequency of CDCl₃. Validation: A stable lock level confirms compensation for magnetic field drift.

  • Shimming: Perform automated gradient shimming (Z1-Z5). Validation: The Full Width at Half Maximum (FWHM) of the TMS peak must be < 1.0 Hz .

  • Acquisition: Run a standard 1D ¹H pulse sequence (zg30). Set Number of Scans (NS) = 16, Relaxation Delay (D1) = 2.0 s.

  • Validation: Ensure the Signal-to-Noise Ratio (SNR) of the internal allyl proton (5.95 ppm) is > 50:1.

Phase 3: Benchtop Acquisition (80 MHz Permanent Magnet)
  • Insertion: Insert the identical 5 mm tube into the benchtop spectrometer. Modern benchtop systems utilize highly homogeneous permanent magnets that often feature internal capillary locks, eliminating the strict requirement for deuterated solvents in routine workflows[3], though CDCl₃ is used here for direct comparison.

  • Shimming: Execute the benchtop shimming routine. Validation: FWHM of the TMS peak must be < 2.0 Hz .

  • Acquisition: Run a 1D ¹H sequence. To compensate for the lower intrinsic sensitivity of the 80 MHz magnet, increase the Number of Scans (NS) to 64. D1 = 2.0 s.

  • Validation: Ensure the SNR of the internal allyl proton is > 15:1 for accurate integration.

NMR_Workflow Start Sample: (3-Allyl-4-methoxyphenyl)methanol Prep Dissolve in 0.6 mL CDCl3 Filter into 5mm Tube Start->Prep Split Platform Selection Prep->Split HF High-Field NMR (400 MHz) Superconducting Magnet Split->HF Detailed Analysis BT Benchtop NMR (80 MHz) Permanent Magnet Split->BT Routine QC HF_Acq NS=16, D1=2s FWHM < 1.0 Hz HF->HF_Acq BT_Acq NS=64, D1=2s FWHM < 2.0 Hz BT->BT_Acq HF_Res Full Structural Elucidation HF_Acq->HF_Res BT_Res Rapid QA/QC Verification BT_Acq->BT_Res

Caption: Comparative NMR Analytical Workflow for High-Field and Benchtop Platforms.

Comparative Spectral Analysis

The ABX Aromatic Spin System

The benzene ring of (3-Allyl-4-methoxyphenyl)methanol contains three protons at positions 2, 5, and 6.

  • At 400 MHz: 1 ppm equals 400 Hz. The chemical shift difference between H5 (6.85 ppm) and H6 (7.20 ppm) is 0.35 ppm, or 140 Hz. With an ortho J-coupling of ~8.5 Hz, the Δν / J ratio is ~16.5 . This results in a pristine, first-order spectrum where H5 appears as a clean doublet, H6 as a doublet of doublets, and H2 (7.15 ppm) as a meta-coupled doublet (J ≈ 2.0 Hz).

  • At 80 MHz: 1 ppm equals 80 Hz. The same 0.35 ppm difference is now only 28 Hz. The Δν / J ratio drops to ~3.3 . The signals for H2, H5, and H6 collapse into a complex, second-order multiplet due to strong coupling[2]. While the integration remains accurate (totaling 3H), extracting precise J-coupling constants for de novo structural elucidation becomes highly challenging without advanced software deconvolution.

The Allyl Group Multiplets

The allyl group (-CH₂-CH=CH₂) features a highly complex internal alkene proton (-CH=) at ~5.95 ppm. It is coupled to the adjacent methylene group (J ≈ 6.5 Hz) and the two terminal alkene protons (cis J ≈ 10 Hz, trans J ≈ 17 Hz), creating a doublet of doublet of triplets (ddt).

  • At 400 MHz: This multiplet is cleanly baseline-resolved from the terminal alkene protons (~5.05–5.15 ppm).

  • At 80 MHz: The multiplet broadens significantly. However, because the chemical shift difference between the internal proton (5.95 ppm) and terminal protons (5.10 ppm) is large enough (~0.85 ppm = 68 Hz), the two regions remain distinct. This makes the 80 MHz benchtop system perfectly viable for confirming the presence or absence of the allyl group during routine reaction monitoring[3].

Quantitative Data Presentation

Table 1: ¹H NMR Chemical Shift Assignments (CDCl₃, 400 MHz)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)
-OCH₃ (Methoxy)3.85Singlet (s)3H-
-CH₂OH (Hydroxymethyl)4.60Singlet (s)2H-
-OH (Hydroxyl)1.80Broad Singlet (br s)1H- (Exchanges)
Ar-CH₂- (Allyl)3.35Doublet (d)2H6.5
-CH=CH₂ (Terminal Alkene)5.05 - 5.15Multiplet (m)2Hcis ~10, trans ~17
-CH=CH₂ (Internal Alkene)5.95ddt1H17, 10, 6.5
Ar-H5 (ortho to OMe)6.85Doublet (d)1H8.5
Ar-H2 (meta to OMe)7.15Doublet (d)1H2.0
Ar-H6 (para to Allyl)7.20d of d (dd)1H8.5, 2.0
Table 2: Performance & Utility Comparison
MetricHigh-Field NMR (400 MHz)Benchtop NMR (80 MHz)
Magnet Technology Superconducting (Liquid He/N₂ req.)Permanent (Cryogen-free)
Spectral Dispersion 400 Hz/ppm (First-order spectra)80 Hz/ppm (Second-order overlap)
Sensitivity (LOD) < 10 µM~ 1-5 mM
Acquisition Time < 2 minutes (NS=16)5 - 10 minutes (NS=64)
Primary Application De novo structural elucidation, 2D NMRRoutine QA/QC, Flow-chemistry monitoring
Infrastructure Cost High (>$300k + ongoing cryogen costs)Low (<$100k, minimal maintenance)

Conclusion & Recommendations

For researchers synthesizing novel derivatives of (3-Allyl-4-methoxyphenyl)methanol where precise stereochemistry and J-coupling extraction are required, High-Field NMR remains the undisputed gold standard.

However, for process chemists and QA/QC professionals who simply need to verify the successful formylation/reduction of an eugenol precursor, modern Benchtop NMR provides more than enough resolving power to quantify the methoxy, hydroxymethyl, and allyl functional groups. By eliminating the need for cryogens and allowing for at-line testing, benchtop systems significantly accelerate the feedback loop in routine drug development and chemical manufacturing workflows[4].

References
  • Oxford Instruments. "High-field to Benchtop NMR Spectroscopy - Part 3." Oxford Instruments Magnetic Resonance Blog, May 30, 2023. Available at:[Link]

  • Technology Networks. "Benchtop NMR Breaks New Ground." Analysis & Separations, January 31, 2024. Available at:[Link]

  • National Institutes of Health (PubMed). "Benchtop NMR in Biomedicine: An Updated Literature Overview." Diagnostics (Basel), December 22, 2023. Available at:[Link]

Sources

Comparative Mass Spectrometry Guide: Fragmentation Profiling of (3-Allyl-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing structural isomers within complex matrices, such as plant extracts or pharmacokinetic samples. (3-Allyl-4-methoxyphenyl)methanol (C₁₁H₁₄O₂, exact mass 178.0994) is a highly reactive phenylpropanoid derivative. Because it shares a nominal mass and molecular formula with other prominent allylic phenols like methyl eugenol, relying solely on low-resolution intact mass is analytically insufficient.

This guide objectively compares two distinct mass spectrometry platforms—Gas Chromatography Electron Ionization Mass Spectrometry (GC-EI-TOF-MS) and Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-QqQ-MS) —for the structural elucidation and quantification of this compound. By understanding the causality behind its specific fragmentation pathways, we can design self-validating analytical protocols that ensure absolute structural confidence.

Mechanistic Fragmentation Dynamics

To confidently identify (3-Allyl-4-methoxyphenyl)methanol, we must first understand its intrinsic gas-phase chemistry. The molecule features three critical functional groups on a benzene ring: a hydroxymethyl group (position 1), an allyl group (position 3), and a methoxy group (position 4).

Under hard ionization (70 eV EI), the molecular ion (M⁺• at m/z 178) is highly unstable due to the presence of the benzylic alcohol[1]. It undergoes several predictable, thermodynamically driven fragmentations:

  • Loss of Water (-18 Da): The primary alcohol readily dehydrates to form a stabilized quinone methide-like radical cation at m/z 160.

  • Loss of Methyl Radical (-15 Da): Cleavage of the methoxy group yields a stable phenoxy cation at m/z 163, a hallmark of methoxyarene fragmentation.

  • Loss of Allyl Radical (-41 Da): Homolytic cleavage of the allyl group results in a tropylium-like ion at m/z 137.

G M (3-Allyl-4-methoxyphenyl)methanol M+• (m/z 178) M_H2O Loss of Water [M - H2O]+• (m/z 160) M->M_H2O -H2O (18 Da) M_CH3 Loss of Methyl [M - •CH3]+ (m/z 163) M->M_CH3 -•CH3 (15 Da) M_Allyl Loss of Allyl [M - •C3H5]+ (m/z 137) M->M_Allyl -•C3H5 (41 Da) M_CH2OH Loss of Hydroxymethyl [M - •CH2OH]+ (m/z 147) M->M_CH2OH -•CH2OH (31 Da) M_CO Subsequent CO Loss [M - •CH3 - CO]+ (m/z 135) M_CH3->M_CO -CO (28 Da)

Mechanistic EI-MS Fragmentation Pathway of (3-Allyl-4-methoxyphenyl)methanol.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

The choice between GC-MS and LC-MS dictates not only the sample preparation but also the ion species observed.

Quantitative Data Summary
FeatureGC-EI-TOF-MS (Derivatized)LC-ESI-QqQ-MS (Underivatized)
Target Analyte State TMS-ether derivative (MW: 250)Intact molecule (MW: 178)
Primary Precursor Ion m/z 250 (M⁺•)m/z 161 ([M+H-H₂O]⁺)
Key Diagnostic Fragments m/z 160, 147, 137, 73 (TMS)m/z 133, 105
Sensitivity (LOD) ~50 ng/mL~1 ng/mL
Matrix Interference High (requires extensive cleanup)Low (MRM provides high specificity)
Best Application Untargeted profiling, library matchingHigh-throughput targeted quantification

Expert Insight on Causality: Notice that in LC-ESI-MS/MS, the primary precursor ion is not the expected[M+H]⁺ at m/z 179. Because the benzylic hydroxyl group is highly prone to protonation and subsequent dehydration in the ESI source, the molecule immediately forms a highly stabilized benzylic carbocation at m/z 161. Failing to account for this in-source fragmentation will result in zero signal if you only monitor m/z 179.

Workflow cluster_GC Platform A: GC-EI-TOF-MS cluster_LC Platform B: LC-ESI-QqQ-MS Sample Sample Matrix (Plant Extract/Plasma) Deriv Silylation (BSTFA+TMCS) Sample->Deriv Aliquot 1 Prep Protein Ppt / Dilution Sample->Prep Aliquot 2 GC Capillary GC (HP-5MS) Deriv->GC EI EI Ionization (70 eV) GC->EI LC UHPLC (C18 Column) Prep->LC ESI ESI+ Ionization (In-Source -H2O) LC->ESI

Parallel Analytical Workflows for (3-Allyl-4-methoxyphenyl)methanol Characterization.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Both methods require the inclusion of an internal standard (e.g., Eugenol-d3) to monitor extraction efficiency and instrument drift.

Protocol A: GC-EI-TOF-MS (Structural Profiling)

Why Derivatize? The free primary alcohol of (3-Allyl-4-methoxyphenyl)methanol causes hydrogen bonding with the silanol groups on the GC column stationary phase, leading to severe peak tailing and thermal degradation. Silylation caps this group, ensuring sharp peaks and robust library matching[2].

  • Extraction: Spike 100 µL of sample matrix with 10 µL of Eugenol-d3 (1 µg/mL). Extract with 500 µL of ethyl acetate. Centrifuge at 10,000 x g for 5 minutes.

  • Derivatization: Transfer 200 µL of the organic layer to a glass vial and evaporate to dryness under a gentle nitrogen stream. Reconstitute in 50 µL of anhydrous pyridine and 50 µL of BSTFA containing 1% TMCS.

  • Incubation: Heat the sealed vial at 60°C for 30 minutes to drive the silylation reaction to completion.

  • GC Separation: Inject 1 µL (splitless mode, 250°C) onto an HP-5MS column (30 m × 0.25 mm × 0.25 µm). Oven program: 60°C hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.

  • MS Detection: Operate the TOF-MS in EI mode (70 eV). Scan range: m/z 50–400.

  • Validation Check: Confirm the presence of the m/z 73 ion (trimethylsilyl cation) in the target peak to validate successful derivatization.

Protocol B: LC-ESI-QqQ-MS (High-Throughput Quantification)

Why use a specific MRM transition? By targeting the in-source fragment, we bypass the instability of the parent ion, drastically increasing the signal-to-noise ratio.

  • Sample Preparation: Spike 100 µL of sample with 10 µL of Eugenol-d3. Add 300 µL of ice-cold acetonitrile to precipitate proteins. Centrifuge at 15,000 x g for 10 minutes.

  • Dilution: Transfer 100 µL of the supernatant to an autosampler vial and dilute with 900 µL of initial mobile phase (to prevent solvent-effect peak distortion).

  • LC Separation: Inject 2 µL onto a Waters ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) maintained at 40°C.

  • Gradient Elution: Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile). Gradient: 5% B to 95% B over 8 minutes at 0.4 mL/min.

  • MS/MS Detection: Operate the QqQ in ESI positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 400°C.

  • MRM Transitions:

    • Quantifier: m/z 161.1 → 133.1 (Collision Energy: 15 eV)

    • Qualifier: m/z 161.1 → 105.1 (Collision Energy: 25 eV)

  • Validation Check: The ion ratio between the quantifier and qualifier transitions must remain within ±20% of the neat standard injection to confirm peak purity.

Conclusion

For structural discovery and untargeted profiling of (3-Allyl-4-methoxyphenyl)methanol, GC-EI-TOF-MS remains the gold standard due to its rich, reproducible fragmentation spectra that clearly delineate the loss of allyl and methoxy groups. However, for rigorous, high-throughput pharmacokinetic quantification, LC-ESI-QqQ-MS is vastly superior, provided the analyst accounts for the mechanistic in-source dehydration of the benzylic alcohol.

References

1. 2. 3.

Sources

A Comparative Guide to the Chromatographic Purity Validation of (3-Allyl-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of a chemical entity is a cornerstone of rigorous scientific practice and a regulatory necessity. This guide provides an in-depth comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the purity validation of (3-Allyl-4-methoxyphenyl)methanol. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind methodological choices, offers a framework for data interpretation, and provides detailed, actionable protocols for immediate implementation in a laboratory setting.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] This guide is structured to not only present two robust methods for the purity assessment of (3-Allyl-4-methoxyphenyl)methanol but also to compare their relative strengths and weaknesses, empowering the reader to make informed decisions based on their specific analytical challenges.

The Analyte: (3-Allyl-4-methoxyphenyl)methanol

(3-Allyl-4-methoxyphenyl)methanol, a substituted aromatic alcohol, is a versatile building block in organic synthesis. Its structure, featuring a reactive allyl group, a methoxy ether, and a primary alcohol, presents unique challenges and considerations for chromatographic analysis. The potential for various impurities, arising from synthesis or degradation, necessitates the development of a stability-indicating analytical method.

Understanding Potential Impurities

A robust purity validation method must be able to separate the main component from any potential impurities. These can include starting materials, byproducts of the synthesis, and degradation products.[2] Based on the structure of (3-Allyl-4-methoxyphenyl)methanol, potential impurities could include:

  • Process-Related Impurities:

    • Isomers: Positional isomers such as (2-Allyl-4-methoxyphenyl)methanol or (4-Allyl-3-methoxyphenyl)methanol.

    • Starting Material Carryover: For example, 4-allyl-2-methoxyphenol (Eugenol).[3]

    • Byproducts: Compounds formed from incomplete reactions or side reactions during synthesis.

  • Degradation Products:

    • Oxidation Products: The allylic double bond and the benzylic alcohol are susceptible to oxidation.[4]

    • Isomerization Products: The allyl group can potentially isomerize to a propenyl group under certain conditions.

    • Products of Hydrolysis: Though less likely for the ether linkage, forced degradation studies under acidic or basic conditions are necessary to investigate this possibility.

For the purpose of this guide, we will consider the following potential impurities for the validation of our chromatographic methods:

  • Impurity A: 4-Allyl-2-methoxyphenol (Eugenol) - A potential starting material.

  • Impurity B: (3-Allyl-4-methoxyphenyl)methanal - An oxidation product.

  • Impurity C: 4-((E)-prop-1-en-1-yl)-2-methoxyphenol (Isoeugenol) - An isomerization product of a related starting material.

Method Comparison: HPLC vs. GC

The choice between HPLC and GC for purity analysis depends on the physicochemical properties of the analyte and its impurities, primarily volatility and thermal stability.[1]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Suitability Ideal for non-volatile and thermally sensitive compounds.Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.
Typical Stationary Phase Reversed-phase C18 or Phenyl-Hexyl columns are common for aromatic compounds.[5][6]Non-polar (e.g., 5% phenyl-polysiloxane) or polar (e.g., WAX) capillary columns.
Detection UV-Vis (DAD/PDA) is most common for chromophoric compounds. MS can be used for identification.Flame Ionization Detector (FID) offers universal response for organic compounds. Mass Spectrometry (MS) provides identification.
Advantages Versatile, wide applicability, non-destructive.High resolution, high sensitivity (especially with FID), fast analysis times for volatile compounds.
Disadvantages Higher solvent consumption, potential for peak tailing with basic compounds.Requires analyte to be volatile and thermally stable, potential for sample degradation at high temperatures.

Method A: High-Performance Liquid Chromatography (HPLC) with UV Detection

A reversed-phase HPLC method is the workhorse for the analysis of moderately polar, non-volatile compounds like (3-Allyl-4-methoxyphenyl)methanol.[7] We will compare two common stationary phases: a traditional C18 column and a Phenyl-Hexyl column, which can offer alternative selectivity for aromatic compounds through π-π interactions.[5][6]

Experimental Protocol: HPLC

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or Photodiode Array (PDA) detector.

Chromatographic Conditions:

ParameterCondition 1: C18 ColumnCondition 2: Phenyl-Hexyl Column
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle sizePhenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 0-20 min: 40-80% B; 20-25 min: 80% B; 25.1-30 min: 40% B0-15 min: 50-90% B; 15-20 min: 90% B; 20.1-25 min: 50% B
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30 °C35 °C
Detection Wavelength 275 nm275 nm
Injection Volume 10 µL10 µL

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of (3-Allyl-4-methoxyphenyl)methanol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Impurity Stock Solution (100 µg/mL): Prepare a stock solution containing Impurities A, B, and C at a concentration of 100 µg/mL each in the same diluent.

  • Working Standard and Sample Solutions (100 µg/mL): Prepare working standard and sample solutions by diluting the respective stock solutions with the diluent.

Validation of the HPLC Method

The validation of the HPLC method must be performed according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] A forced degradation study is performed to demonstrate the stability-indicating nature of the method.[3][9]

Forced Degradation Protocol:

  • Acid Hydrolysis: 1 mL of stock solution + 1 mL of 1N HCl, heat at 80°C for 4 hours. Neutralize with 1N NaOH.

  • Base Hydrolysis: 1 mL of stock solution + 1 mL of 1N NaOH, heat at 80°C for 4 hours. Neutralize with 1N HCl.

  • Oxidative Degradation: 1 mL of stock solution + 1 mL of 30% H₂O₂, store at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the drug substance to UV light (254 nm) and visible light for 7 days.

Acceptance Criteria: The method is specific if the peak of (3-Allyl-4-methoxyphenyl)methanol is resolved from all degradation product peaks and from the peaks of known impurities with a resolution of >1.5. Peak purity analysis using the DAD should confirm that the analyte peak is spectrally pure.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Protocol: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

Acceptance Criteria: A linear relationship between peak area and concentration is demonstrated if the correlation coefficient (r²) is ≥ 0.999.

Accuracy is the closeness of the test results obtained by the method to the true value.

Protocol: Perform recovery studies by spiking a placebo matrix (if applicable) or a known sample solution with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration), with three replicates at each level.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same batch on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Analyze six replicate samples of the same batch on different days, with different analysts, and/or on different instruments.

Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte peak has a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line) and S is the slope of the calibration curve.

Acceptance Criteria: The LOQ should be sufficiently low to quantify impurities at the reporting threshold defined by ICH Q3A/B guidelines.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol: Introduce small variations in method parameters such as:

  • Flow rate (± 0.2 mL/min)

  • Column temperature (± 5 °C)

  • Mobile phase composition (± 2% organic)

  • Detection wavelength (± 5 nm)

Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by these variations.

Data Comparison: C18 vs. Phenyl-Hexyl
ParameterC18 ColumnPhenyl-Hexyl ColumnRationale for Performance
Resolution (Analyte vs. Impurities) Good resolution for non-polar impurities. May show co-elution with structurally similar aromatic impurities.Potentially superior resolution for aromatic impurities due to π-π interactions.[6]The phenyl-hexyl phase offers an alternative separation mechanism that can be advantageous for aromatic compounds.
Peak Shape Generally good, but can show tailing for basic compounds.Often provides improved peak shape for aromatic and basic compounds.The different surface chemistry can reduce secondary interactions that cause tailing.
Retention Time Generally longer retention for hydrophobic compounds.Retention is influenced by both hydrophobicity and aromaticity.This can be used to manipulate the elution order and improve separation.
Robustness Well-established and generally robust.Robust, but selectivity can be more sensitive to changes in mobile phase composition.The dual retention mechanism can be more complex to control.

dot

Caption: Workflow for HPLC Method Development and Validation.

Method B: Gas Chromatography (GC) with Flame Ionization Detection (FID)

For a compound like (3-Allyl-4-methoxyphenyl)methanol, which has a moderate boiling point, GC can be a powerful alternative or complementary technique to HPLC.[1] GC-FID is particularly useful for detecting and quantifying volatile impurities.

Experimental Protocol: GC

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

Chromatographic Conditions:

ParameterCondition
Column Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen at a constant flow rate of 1.5 mL/min
Injector Temperature 250 °C
Split Ratio 50:1
Oven Temperature Program Initial temperature: 100 °C, hold for 2 minutes. Ramp: 15 °C/min to 280 °C. Hold at 280 °C for 10 minutes.
Detector Temperature 300 °C
Injection Volume 1 µL

Preparation of Solutions:

  • Standard and Sample Solutions (1 mg/mL): Accurately weigh about 10 mg of the reference standard or sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as methanol or dichloromethane.

Validation of the GC Method

The validation of the GC method follows the same principles as the HPLC method, with some specific considerations for the technique.

The forced degradation samples prepared for the HPLC validation can also be analyzed by GC to assess specificity.

Acceptance Criteria: The analyte peak should be well-resolved from any degradation products and known impurities.

The protocols for these validation parameters are analogous to those described for the HPLC method, with adjustments for the different sample preparation and analysis techniques. For robustness, parameters such as injector temperature, oven temperature ramp rate, and carrier gas flow rate should be varied.

Data Comparison: GC-FID
ParameterPerformanceRationale
Resolution Excellent resolution for volatile impurities.The high efficiency of capillary GC columns provides sharp peaks.
Sensitivity High sensitivity with FID for a wide range of organic compounds.FID is a highly sensitive, universal detector for hydrocarbons.
Analysis Time Can be faster than HPLC for volatile compounds.The temperature programming allows for rapid elution of analytes.
Limitations Not suitable for non-volatile or thermally labile impurities.High temperatures in the injector and column can cause degradation of some compounds.

dotdot graph GC_Validation_Workflow { layout=dot; rankdir=TB; node [shape=ellipse, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; edge [color="#EA4335"];

Start [label="Define Analytical Requirements"]; Method_Dev [label="Develop GC Method (Column, Temp Program, Gas Flow)"]; Validation [label="Perform Method Validation (ICH Q2)"]; Specificity [label="Specificity"]; Linearity [label="Linearity"]; Accuracy [label="Accuracy"]; Precision [label="Precision"]; LOD_LOQ [label="LOD/LOQ"]; Robustness [label="Robustness"]; Routine_Use [label="Implement for Routine Purity Testing"];

Start -> Method_Dev; Method_Dev -> Validation; Validation -> Specificity; Validation -> Linearity; Validation -> Accuracy; Validation -> Precision; Validation -> LOD_LOQ; Validation -> Robustness; Robustness -> Routine_Use; Precision -> Routine_Use; Accuracy -> Routine_Use; Linearity -> Routine_Use; Specificity -> Routine_Use; LOD_LOQ -> Routine_Use; }

Sources

A Comparative Guide to Reference Standards for the Quantification of (3-Allyl-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Quantifying Without a Direct Standard

(3-Allyl-4-methoxyphenyl)methanol, a structural isomer of the well-known natural compound Eugenol, may arise as a synthetic intermediate, a metabolite, or an impurity in various chemical processes. Its accurate quantification is critical for process optimization, impurity profiling, and safety assessment. The primary hurdle in this endeavor is the absence of a commercially available, pharmacopeia-traceable certified reference material (CRM) for this specific compound.

This guide, therefore, explores three robust strategies to navigate this challenge, each with distinct advantages and resource implications. We will compare these strategies and provide detailed experimental protocols for the two most common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Strategic Approaches to Reference Standard Selection

The choice of a reference standard strategy is dictated by the required accuracy, the complexity of the sample matrix, and the available laboratory resources. Below is a comparative overview of the most viable approaches.

Strategy 1: The Pragmatic Approach - Structurally Related Certified Reference Standard

This is often the most practical and cost-effective method. It involves using a readily available, high-purity certified reference standard of a closely related molecule. For (3-Allyl-4-methoxyphenyl)methanol, suitable candidates include its isomer, Eugenol , or the parent alcohol, (4-methoxyphenyl)methanol .

  • Causality: The core principle here is that molecules with similar chromophores (for UV detection) or ionization potential (for MS detection) will behave in a proportionally similar manner under specific analytical conditions.

  • Critical Consideration: This approach is contingent on the determination of the Relative Response Factor (RRF) . The RRF corrects for differences in detector response between the analyte of interest and the reference standard.[1][2][3] An RRF value of 1.0 indicates an identical detector response, while a value other than 1.0 necessitates a correction to calculate the true concentration of the analyte.

Strategy 2: The Gold Standard - In-House Primary Standard

For the highest level of accuracy, particularly in regulatory filings or when establishing a new analytical method for long-term use, creating a well-characterized in-house primary standard is the preferred option.

  • Process: This involves either synthesizing or isolating (3-Allyl-4-methoxyphenyl)methanol, followed by rigorous purification (e.g., preparative HPLC or column chromatography). The purified compound's identity and purity must then be unequivocally established using a battery of analytical techniques.[4][5]

  • Characterization Techniques:

    • Identity: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

    • Purity: HPLC-UV (purity by area percent), Differential Scanning Calorimetry (DSC) for absolute purity, and Karl Fischer titration for water content.[5]

  • Trustworthiness: This method is self-validating as the purity is thoroughly documented, making it a traceable and authoritative standard for all subsequent analyses.[6][7]

Strategy 3: The Precision Approach - Isotope-Labeled Internal Standard

When dealing with complex sample matrices where extraction efficiency and matrix effects can introduce variability, the use of a stable isotope-labeled internal standard is a powerful strategy. While a labeled version of (3-Allyl-4-methoxyphenyl)methanol is unlikely to be available, a labeled version of a related compound, such as Eugenol-d3, can be employed.

  • Mechanism: The isotope-labeled standard is chemically identical to its unlabeled counterpart and will behave similarly during sample preparation and chromatography. However, it is distinguishable by its mass in a mass spectrometer. By adding a known amount of the labeled standard to the sample at the beginning of the workflow, any losses during sample processing will affect both the analyte and the standard equally, allowing for highly accurate quantification.

Comparative Overview of Reference Standard Strategies

StrategyProsConsBest Suited For
1. Structurally Related CRM - Cost-effective- Readily available standards[8]- Faster implementation- Requires determination of RRF[9]- Potential for inaccuracy if RRF is not correctly established- Assumes similar stability and solubility- Routine quality control- Process monitoring- Early-stage research
2. In-House Primary Standard - Highest accuracy and traceability- Eliminates the need for RRF- Serves as a long-term reference- Time-consuming and resource-intensive- Requires extensive analytical expertise for characterization[4][5]- Method validation for regulatory submissions- Development of pharmacopeial methods- Long-term quality control
3. Isotope-Labeled Internal Standard - Corrects for matrix effects and extraction variability- High precision and accuracy, especially with MS detection- Labeled standards can be expensive- Requires MS detection- A labeled analog of the exact analyte may not be available- Bioanalytical studies- Analysis in complex matrices (e.g., environmental, food samples)- Trace level quantification

Workflow for Reference Standard Strategy Selection

The following diagram illustrates a logical workflow for selecting the appropriate reference standard strategy based on project requirements.

G start Start: Need to Quantify (3-Allyl-4-methoxyphenyl)methanol check_crm Is a Certified Reference Standard (CRM) available? start->check_crm use_crm Use Certified Reference Standard check_crm->use_crm Yes no_crm No CRM Available check_crm->no_crm No define_need Define Analytical Need: High Accuracy vs. Routine Analysis no_crm->define_need high_accuracy High Accuracy Required? (e.g., Regulatory, Validation) define_need->high_accuracy routine_analysis Routine Analysis Acceptable? (e.g., In-process Control) define_need->routine_analysis develop_inhouse Strategy 2: Develop In-House Primary Standard high_accuracy->develop_inhouse use_related Strategy 1: Use Structurally Related Certified Standard routine_analysis->use_related characterize Characterize Identity & Purity (NMR, MS, HPLC, DSC) develop_inhouse->characterize end_quant Proceed with Quantification characterize->end_quant determine_rrf Determine Relative Response Factor (RRF) use_related->determine_rrf complex_matrix Is the Sample Matrix Complex? determine_rrf->complex_matrix use_isotope Strategy 3: Use Isotope-Labeled Internal Standard (with MS) complex_matrix->use_isotope Yes complex_matrix->end_quant No use_isotope->end_quant

Caption: Decision workflow for selecting a reference standard strategy.

Comparative Analytical Methodologies

The choice between HPLC-UV and GC-MS depends on the volatility and thermal stability of the analyte and potential impurities, as well as the required sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase method is typically suitable for (3-Allyl-4-methoxyphenyl)methanol.

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Methanol:Water (60:40, v/v).[10][11]

    • Rationale: This composition provides a good balance of polarity for retaining and eluting moderately polar compounds like substituted benzyl alcohols. The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 280 nm.

    • Rationale: Aromatic compounds with ether and hydroxyl groups typically exhibit strong absorbance in this region. A PDA detector can be used to scan for the optimal wavelength and check for peak purity.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of the chosen reference standard (e.g., Eugenol) at 1 mg/mL in methanol. Create a series of calibration standards by serial dilution to cover the expected concentration range of the analyte.

  • Sample Preparation: Dissolve the sample in methanol to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare & Degas Mobile Phase equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_std Prepare Standard Solutions inject Inject Standards & Samples prep_std->inject prep_sample Prepare & Filter Sample Solutions prep_sample->inject equilibrate->inject acquire Acquire Data (Chromatograms) inject->acquire integrate Integrate Peak Areas acquire->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte (Apply RRF if needed) calibrate->quantify

Caption: General experimental workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It offers high sensitivity and selectivity, which is particularly useful for resolving and quantifying isomers.[12][13]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).

  • Column: A mid-polarity capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Rationale: This stationary phase provides good separation for a wide range of compounds, including aromatic isomers.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 split ratio) or splitless for trace analysis.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes.

    • Rationale: This program allows for the elution of solvents at a low temperature followed by a gradual increase to separate compounds based on their boiling points and interactions with the stationary phase.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Detection Mode:

    • Full Scan: Acquire data from m/z 40-450 to identify the compound and its fragmentation pattern.

    • Selected Ion Monitoring (SIM): For higher sensitivity and quantitative accuracy, monitor specific, abundant, and unique ions for the analyte and the standard.[13]

  • Standard and Sample Preparation: Prepare standards and samples in a volatile solvent like ethyl acetate or dichloromethane.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard Solutions inject Inject Standards & Samples prep_std->inject prep_sample Prepare Sample Solutions prep_sample->inject setup_gcms Set GC-MS Parameters setup_gcms->inject acquire Acquire Data (Scan or SIM) inject->acquire extract_ion Extract Ion Chromatograms acquire->extract_ion integrate Integrate Peak Areas extract_ion->integrate quantify Quantify Analyte integrate->quantify

Caption: General experimental workflow for GC-MS analysis.

Method Validation and Performance Comparison

Regardless of the chosen strategy and analytical technique, the method must be validated to ensure it is fit for its intended purpose. The validation should follow the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Comparative Validation Parameters

The following table summarizes typical performance characteristics for the two proposed methods. Actual results will vary based on the specific instrumentation and experimental conditions.

Validation ParameterHPLC-UVGC-MS (SIM Mode)Rationale & ICH Guideline Reference
Specificity Demonstrated by peak purity analysis (PDA) and resolution from other components.Demonstrated by unique retention time and mass spectrum/specific ion ratios.The ability to assess the analyte unequivocally in the presence of other components. (ICH Q2(R1))
Linearity (r²) ≥ 0.999≥ 0.998A linear relationship between concentration and response over a defined range. (ICH Q2(R1))
Range Typically 0.5 - 100 µg/mLTypically 0.05 - 20 µg/mLThe interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. (ICH Q2(R1))
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%The closeness of test results to the true value. Assessed by spike/recovery experiments. (ICH Q2(R1))
Precision (% RSD)
- Repeatability≤ 1.0%≤ 2.0%Precision under the same operating conditions over a short interval of time. (ICH Q2(R1))
- Intermediate Precision≤ 2.0%≤ 5.0%Precision within-laboratory variations: different days, different analysts, different equipment. (ICH Q2(R1))
Limit of Detection (LOD) ~0.15 µg/mL~0.01 µg/mLThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. (ICH Q2(R1))
Limit of Quantitation (LOQ) ~0.5 µg/mL~0.05 µg/mLThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. (ICH Q2(R1))
Robustness Assessed by small variations in mobile phase composition, pH, and temperature.Assessed by small variations in flow rate, oven ramp rate, and inlet temperature.A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. (ICH Q2(R1))

Conclusion and Recommendations

The accurate quantification of (3-Allyl-4-methoxyphenyl)methanol is achievable despite the lack of a dedicated certified reference standard.

  • For routine analysis and process control , the use of a structurally related certified standard , such as Eugenol, coupled with a properly determined Relative Response Factor (RRF), offers a pragmatic and efficient solution. The HPLC-UV method is robust and widely accessible for this purpose.

  • For applications requiring the highest level of accuracy and regulatory scrutiny , the development of an in-house primary standard is the most rigorous and defensible approach.

  • For trace-level quantification in complex matrices , GC-MS in SIM mode provides superior sensitivity and selectivity. The use of an isotope-labeled internal standard should be considered to enhance precision.

Ultimately, the selection of the reference standard and analytical methodology must be based on a thorough risk assessment of the project's goals, ensuring that the chosen approach is scientifically sound, validated, and fit for its intended purpose.

References

  • Pharmaguideline. (2025, February 18). Relative Response Factor (RRF) and its Calculation in HPLC Analysis. [Link]

  • MICROSOLV. (2026, February 11). Relative Response Factor (RRF) in HPLC. [Link]

  • Veeprho. (2021, January 14). Determination of Response factors of Impurities in Drugs by HPLC. [Link]

  • Syngene International Ltd. (2021, March 19). Complimentary techniques for determining relative response factor of non-isolated impurities. [Link]

  • SciSpace. (n.d.). Practical Approach for the Determination of Response Factors of Impurities in Drugs by HPLC. [Link]

  • ResearchGate. (n.d.). Validated RP-HPLC method to estimate eugenol from commercial formulations. [Link]

  • ResearchGate. (n.d.). Quantitative Analysis of Eugenol in Clove Extract by a Validated HPLC Method. [Link]

  • IUPAC. (n.d.). Harmonised Guidelines for the In-House Validation of Methods of Analysis. [Link]

  • Qvents. (2025, April 14). Qualification of Inhouse Reference Standards and Secondary Standards. [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization. [Link]

  • ResearchGate. (2025, October 26). Guidance for characterization of in-house reference materials for light element stable isotope analysis. [Link]

  • Journal of Advanced Scientific Research. (n.d.). Validated RP-HPLC Method to Estimate Eugenol from Jatiphaladi Churna. [Link]

  • IJCRT.org. (2022, May 5). Method Development and Validation of RP-HPLC Method for Determination of Eugenol-An Review. [Link]

  • The Pharma Innovation Journal. (2021, August 19). A validated RP-HPLC-PDA method for quantification of Eugenol in primed seeds. [Link]

  • PubMed. (2012, May 15). A Rapid GC-MS Method for Quantification of Positional and Geometric Isomers of Fatty Acid Methyl Esters. [Link]

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A Senior Application Scientist's Guide to Distinguishing (3-Allyl-4-methoxyphenyl)methanol from its Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the precise identification and differentiation of molecular isomers are of paramount importance. Structural isomers, compounds sharing the same molecular formula but differing in the arrangement of their atoms, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. This guide provides a comprehensive, in-depth comparison of analytical methodologies to reliably distinguish (3-Allyl-4-methoxyphenyl)methanol from its closely related structural isomers. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.

(3-Allyl-4-methoxyphenyl)methanol, a substituted aromatic alcohol, presents a significant analytical challenge due to the number of possible positional isomers. The seemingly subtle shifts in the positions of the allyl, methoxy, and hydroxymethyl functional groups on the benzene ring can lead to a cascade of changes in the molecule's physicochemical properties. This guide will focus on a multi-faceted analytical approach, combining chromatographic and spectroscopic techniques to provide unambiguous structural elucidation.

The Challenge: A Family of Closely Related Isomers

The core challenge lies in the subtle structural variations among the isomers of (3-Allyl-4-methoxyphenyl)methanol. These include, but are not limited to, isomers where the functional groups are rearranged around the aromatic ring. For instance, a common and commercially significant isomer is Eugenol (4-Allyl-2-methoxyphenol).[1][2] Other related isomers include Chavibetol (2-methoxy-5-(prop-2-en-1-yl)phenol) and Isoeugenol, which itself exists as cis and trans isomers.[3][4][5] The similarity in their molecular weights and elemental compositions renders many basic analytical techniques insufficient for definitive identification.

Key Structural Isomers of (3-Allyl-4-methoxyphenyl)methanol:
  • (3-Allyl-4-methoxyphenyl)methanol: The primary analyte of interest.

  • Eugenol (4-Allyl-2-methoxyphenol): A well-known phenylpropanoid found in essential oils like clove oil.[1][2]

  • Chavibetol (5-Allyl-2-methoxyphenol): A structural isomer of eugenol.[3][4][5]

  • Isoeugenol (2-methoxy-4-(1-propenyl)phenol): Differs in the position of the double bond in the side chain and exists as (E) and (Z) isomers.[6]

  • (2-Allyl-3-methoxyphenyl)methanol: A positional isomer of the target analyte.[7]

  • (4-(Allyloxy)-3-methoxyphenyl)methanol: An isomer where the allyl group is attached to the oxygen of the hydroxyl group.[8]

This guide will systematically explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and hyphenated chromatography techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the successful differentiation of these isomers.

The Analytical Arsenal: A Multi-pronged Approach

A robust and reliable differentiation strategy cannot rely on a single analytical technique. Instead, a combination of methods provides orthogonal data, leading to a confident structural assignment. The workflow we advocate for involves a synergistic application of spectroscopic and chromatographic techniques.

Caption: A multi-faceted analytical workflow for isomer differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for distinguishing between structural isomers.[9][10] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within a molecule.

Causality Behind Experimental Choices:

The key to differentiating aromatic isomers using NMR lies in analyzing the chemical shifts and coupling patterns of the protons on the benzene ring.[11][12] The substitution pattern dictates the symmetry of the molecule, which in turn governs the number of unique signals and their splitting patterns in the ¹H and ¹³C NMR spectra.[9]

  • ¹H NMR: The aromatic region (typically 6.5-8.0 ppm) is of primary interest. The number of signals, their integration, and their coupling constants (J-values) provide a fingerprint of the substitution pattern. For example, a para-substituted ring often displays a characteristic pair of doublets, while ortho- and meta-substituted rings exhibit more complex splitting patterns.[13]

  • ¹³C NMR: The number of signals in the aromatic region (110-160 ppm) directly corresponds to the number of chemically non-equivalent carbon atoms in the benzene ring. This can be a straightforward way to distinguish between isomers with different symmetries.[11]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for unambiguously assigning proton and carbon signals and establishing connectivity within the molecule, especially for complex spectra.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Shim the magnetic field to obtain optimal resolution.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm for ¹H).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • Data Acquisition and Processing:

    • Acquire the Free Induction Decay (FID).

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the splitting patterns (multiplicity) and measure the coupling constants.

Data Presentation: Predicted ¹H NMR Aromatic Region Characteristics
IsomerPredicted Aromatic Proton SignalsExpected Splitting Pattern
(3-Allyl-4-methoxyphenyl)methanol 31 doublet, 1 singlet-like, 1 doublet of doublets
Eugenol (4-Allyl-2-methoxyphenol) 31 doublet, 1 doublet of doublets, 1 singlet-like
Chavibetol (5-Allyl-2-methoxyphenol) 31 doublet, 1 doublet of doublets, 1 singlet-like
(2-Allyl-3-methoxyphenyl)methanol 31 triplet, 2 doublets

Note: These are simplified predictions. Actual spectra may be more complex due to second-order effects.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[14] While it may not definitively distinguish all positional isomers on its own, it serves as a crucial confirmatory tool.

Causality Behind Experimental Choices:

The vibrational frequencies of chemical bonds are sensitive to their environment. Key absorptions to monitor for these isomers include:

  • O-H Stretch (Alcohol): A broad band typically in the region of 3200-3600 cm⁻¹.[15]

  • C-H Stretch (Aromatic): A sharp peak usually above 3000 cm⁻¹.[15]

  • C-H Stretch (Aliphatic): Sharp peaks typically below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.[15]

  • C-O Stretch (Alcohol and Ether): Strong absorptions in the 1000-1300 cm⁻¹ range. The exact position can be indicative of the type of alcohol (primary, secondary, tertiary) and whether the ether is aliphatic or aromatic.[16][17]

The "fingerprint region" (below 1500 cm⁻¹) is often complex but contains a wealth of structural information that can help differentiate between isomers.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Collection: Acquire the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known spectral libraries and the spectra of the other isomers.

Gas Chromatography-Mass Spectrometry (GC-MS): Coupling Separation with Identification

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[18] It is particularly well-suited for the analysis of volatile and thermally stable compounds like the isomers of (3-Allyl-4-methoxyphenyl)methanol.

Causality Behind Experimental Choices:
  • Gas Chromatography (GC): Isomers with different boiling points and polarities will elute from the GC column at different retention times. The choice of the stationary phase of the GC column is crucial for achieving good separation. A mid-polarity column (e.g., with a phenyl-substituted stationary phase) often provides good selectivity for aromatic isomers.[19]

  • Mass Spectrometry (MS): As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides information about the molecular weight and the fragmentation pattern of the molecule. While structural isomers have the same molecular weight, their fragmentation patterns can be subtly different, aiding in their identification. Derivatization, such as silylation, can sometimes enhance volatility and produce more diagnostic fragment ions.[20]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane, hexane).

  • GC Conditions:

    • Injector: Split/splitless injector at a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).

    • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

    • Oven Temperature Program: A temperature gradient is typically used to ensure good separation of all components (e.g., start at 70 °C, ramp to 250 °C at 10 °C/min).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

    • Mass Analyzer: Quadrupole or ion trap.

    • Scan Range: A mass range that covers the expected molecular ion and fragment ions (e.g., m/z 40-400).

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Examine the mass spectrum of each peak and compare it to spectral libraries (e.g., NIST, Wiley) and the spectra of the other isomers.

Data Presentation: Expected GC-MS Observations
IsomerExpected Retention Time OrderKey Mass Fragments (m/z)
(3-Allyl-4-methoxyphenyl)methanol IntermediateMolecular ion, fragments from loss of -OH, -CH₂OH, and cleavage of the allyl group
Eugenol Varies with column polarityMolecular ion, characteristic fragments
Chavibetol Varies with column polarityMolecular ion, characteristic fragments

Note: The exact retention times will depend on the specific GC column and conditions used.

Caption: A simplified workflow for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC): Versatility in Separation

HPLC is a highly versatile separation technique that is particularly useful for less volatile or thermally labile compounds.[21] For aromatic positional isomers, reversed-phase HPLC is a common choice.

Causality Behind Experimental Choices:

The separation of positional isomers in reversed-phase HPLC is influenced by subtle differences in their polarity and their interactions with the stationary phase.[22]

  • Stationary Phase: A C18 column is a good starting point, but for enhanced selectivity for aromatic isomers, a phenyl-hydride or pentafluorophenyl (PFP) stationary phase can be highly effective.[22][23][24] These phases offer π-π interactions with the aromatic rings of the analytes, providing an additional separation mechanism.

  • Mobile Phase: A mixture of water and an organic solvent (e.g., acetonitrile or methanol) is typically used. The gradient and the composition of the mobile phase are optimized to achieve the best resolution between the isomers.

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • HPLC Conditions:

    • Column: A reversed-phase column (e.g., C18, Phenyl-Hydride, or PFP).

    • Mobile Phase: A gradient of water and acetonitrile (or methanol), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Column Temperature: Controlled temperature (e.g., 30 °C) for reproducible retention times.

    • Detector: A UV detector set at a wavelength where the analytes have strong absorbance (e.g., 270-280 nm). A diode array detector (DAD) can provide spectral information to aid in peak identification.

  • Data Analysis:

    • Identify the peaks in the chromatogram based on their retention times.

    • Compare the retention times to those of authentic reference standards of the isomers.

Conclusion: A Synergistic Approach for Unambiguous Identification

By understanding the underlying principles of each technique and making informed experimental choices, researchers, scientists, and drug development professionals can confidently navigate the challenges of isomer analysis, ensuring the quality, safety, and efficacy of their products.

References

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Safety Operating Guide

(3-Allyl-4-methoxyphenyl)methanol: Proper Disposal Procedures

[1]

Executive Safety Summary

(3-Allyl-4-methoxyphenyl)methanol (often structurally related to Eugenyl alcohol or Methyleugenol derivatives) presents a unique disposal challenge due to its dual functionality: a reactive allyl group (susceptible to polymerization and autoxidation) and a benzyl alcohol moiety (combustible and oxidizable).

Unlike simple solvents, this compound cannot be indiscriminately bulked with general organic waste without evaluating its storage history and physical state. This guide outlines the precise protocols to neutralize risks associated with peroxide formation and exothermic polymerization during disposal.

Critical Hazard Profile
Hazard ClassRisk DescriptionOperational Implication
Combustibility High flash point liquid/solid (approx. >110°C).[1]Classified as D001 (Ignitable) if in flammable solvent solution.
Reactivity Allylic C-H bonds are prone to radical autoxidation.Peroxide Risk: Aged containers (>12 months) must be tested before disposal.
Polymerization The allyl double bond can polymerize exothermically.Segregation: Do NOT mix with strong Lewis acids (e.g., AlCl₃, BF₃) or cationic initiators in waste drums.
Toxicity Irritant (Skin/Eye); Potential Sensitizer.[2][3]PPE: Double nitrile gloves and face shield required during waste transfer.

Waste Stream Classification & Decision Logic

Before initiating disposal, you must categorize the material based on its physical state and age. Use the following decision matrix to determine the correct waste stream.

Figure 1: Disposal Decision Matrix

Waste_Decision_TreeStartStart: (3-Allyl-4-methoxyphenyl)methanolWaste AssessmentCheck_AgeCheck Container Age(>12 Months?)Start->Check_AgeTest_PeroxidesTest for Peroxides(Quantofix / KI Starch)Check_Age->Test_PeroxidesYes (>1 yr)Check_StatePhysical State?Check_Age->Check_StateNo (<1 yr)Peroxide_ResultPeroxide Level?Test_Peroxides->Peroxide_ResultTreat_PeroxidesChemical Treatment(Reduce with FeSO4 or NaHSO3)Peroxide_Result->Treat_Peroxides>100 ppmPeroxide_Result->Check_State<100 ppmTreat_Peroxides->Check_StateNeutralizedSolid_WasteSolid Waste Stream(Label: Toxic/Irritant Solid)Check_State->Solid_WasteSolid/PowderLiquid_WasteLiquid Waste Stream(Non-Halogenated Organic)Check_State->Liquid_WasteSolution/Oil

Caption: Workflow for determining the safety status and appropriate waste stream for allylic benzyl alcohol derivatives.

Step-by-Step Disposal Protocols

Protocol A: Liquid Waste (Solutions & Reaction Mixtures)

Applicability: Reaction mother liquors, flash chromatography fractions, or pure liquid samples.

  • Segregation: Ensure the "Non-Halogenated Organic" waste container is free of strong oxidizers (Nitric acid, Chromic acid) and cationic polymerization initiators.

  • Dilution (Recommended): If disposing of pure material (>50 mL), dilute to <10% concentration with a compatible combustible solvent (e.g., Ethanol, Acetone, or Ethyl Acetate). This acts as a heat sink in case of unexpected exothermic activity.

  • Transfer:

    • Work inside a fume hood.[4]

    • Use a funnel with a grounding wire if transferring into a metal drum (to prevent static discharge, though less critical for high-flashpoint alcohols, it is best practice).

  • Labeling:

    • Primary Constituent: Ethanol/Acetone (Solvent).

    • Contaminant: (3-Allyl-4-methoxyphenyl)methanol (<10%).

    • Hazard Checkboxes: Flammable, Irritant.

Protocol B: Solid Waste (Pure Compound)

Applicability: Expired pure solids, contaminated weighing boats, or dried residues.

  • Container: Collect in a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Double Bagging: Place the primary container (vial/bottle) inside a clear polyethylene bag before placing it in the waste drum. This contains any potential leakage if the primary glass breaks.

  • Labeling:

    • Chemical Name: (3-Allyl-4-methoxyphenyl)methanol.

    • Hazards: Irritant, Combustible Solid.[3]

    • RCRA Status: Non-regulated (unless characteristic for ignitability).

Protocol C: Management of Peroxide-Contaminated Material

Applicability: Containers older than 12 months or showing crystal formation around the cap.

  • Do Not Open: If solid crystals are visible around the cap, do not attempt to open . Contact your EHS Hazardous Materials team immediately for remote opening or detonation.

  • Testing (If safe to open): Use a commercial peroxide test strip.

    • < 20 ppm: Safe for normal disposal (Protocol A/B).

    • 20 - 100 ppm: Treat immediately. Add acidic Ferrous Sulfate (FeSO₄) solution to reduce peroxides.

    • > 100 ppm: High Risk.[4] Contact professional waste disposal services.[5][6]

Spill Management & Emergency Response

In the event of a spill, speed and containment are vital to prevent the material from entering drains (aquatic toxicity).

Figure 2: Spill Response Workflow

Spill_ResponseAlert1. Alert & Evacuate(10m Radius)PPE2. Don PPE(Nitrile x2, Goggles, Lab Coat)Alert->PPEContain3. Containment(Use Vermiculite/Sand Dams)PPE->ContainAbsorb4. Absorption(Polypropylene Pads)Contain->AbsorbClean5. Decontamination(Soap & Water Wash)Absorb->CleanDispose6. Disposal(Seal in Bag -> Solid Waste)Clean->Dispose

Caption: Immediate operational response flow for laboratory spills of (3-Allyl-4-methoxyphenyl)methanol.

Spill Cleanup Kit Requirements:

  • Absorbent: Vermiculite, dry sand, or "Universal" spill pads (avoid cellulose-based absorbents if concentrated oxidizers are nearby, though safe for this compound alone).

  • Solvent: Isopropanol or Ethanol (for final surface wipe-down).

  • Waste Bags: 6-mil yellow hazardous waste bags.

Regulatory Compliance & Chemical Compatibility

US EPA / RCRA Classification

This compound is not listed on the P-list (Acutely Hazardous) or U-list (Toxic Waste).[1] However, waste generators must characterize it based on properties:

Regulatory ParameterStatusCode
Ignitability Likely (if liquid flash point <60°C).D001
Corrosivity pH Neutral.N/A
Reactivity Stable under normal conditions.N/A
Toxicity (TCLP) Not a TCLP metal/organic.N/A
Compatibility Matrix
Incompatible WithReaction Risk
Strong Oxidizers (HNO₃, HClO₄)Fire/Explosion (Oxidation of alcohol/allyl group).
Lewis Acids (AlCl₃, BF₃)Rapid Polymerization (Exothermic).
Acid Chlorides/Anhydrides Vigorous reaction generating HCl gas/Heat.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 332, Eugenol (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

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